1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine
Description
Properties
CAS No. |
13516-27-3 |
|---|---|
Molecular Formula |
C18H41N7 |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine |
InChI |
InChI=1S/C18H41N7/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25) |
InChI Key |
RONFGUROBZGJKP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N |
Other CAS No. |
108173-90-6 13516-27-3 115044-19-4 |
Pictograms |
Corrosive; Acute Toxic; Irritant; Environmental Hazard |
solubility |
2.15 M |
Synonyms |
1,17-diguanidino-9-azaheptadecane Befran guazatine iminoctadine |
Origin of Product |
United States |
Foundational & Exploratory
Technical Synthesis Guide: 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine
Synonyms: Iminoctadine; Bis(8-guanidinooctyl)amine; 1,1'-Iminobis(octamethylene)diguanidine.[1] CAS Registry Number: 13516-27-3 (Free base) / 57520-17-9 (Triacetate). Molecular Formula: C₁₈H₄₁N₇ Molecular Weight: 355.57 g/mol (Free base)
Executive Summary & Retrosynthetic Analysis
The target molecule, 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine (hereafter referred to as Iminoctadine ), is a bis-guanidine compound featuring a secondary amine core flanked by two octamethylene linkers. Structurally, it belongs to the class of cationic surfactants and membrane-active agents, widely utilized for its broad-spectrum antifungal properties and potential applications in lipid membrane destabilization studies.
Unlike its polymeric analog Guazatine (a random mixture of oligomers), the synthesis of high-purity Iminoctadine requires a directed approach to avoid uncontrolled polymerization.
Retrosynthetic Disconnection
The synthesis is best conceptualized by disconnecting the terminal guanidine groups from the triamine backbone.
-
Terminal Transformation: Guanidylation of primary amines.
-
Backbone Construction: Formation of the symmetric secondary amine Bis(8-aminooctyl)amine (The "Triamine" Core).
The critical challenge lies in synthesizing the Triamine core without generating tertiary amines or cyclic byproducts. While industrial methods utilize the catalytic dimerization of 1,8-octanediamine (yielding a statistical mixture), this guide details a Convergent Directed Synthesis suitable for high-purity pharmaceutical or research applications.
Pathway A: Directed Backbone Synthesis (High Purity)
This pathway utilizes a "Benzyl-Lock" strategy to ensure the formation of a secondary amine center without over-alkylation, followed by nitrile reduction.
Phase 1: Synthesis of the "Triamine" Precursor
Target: Bis(8-aminooctyl)amine Starting Materials: Benzylamine, 8-Bromooctanenitrile.
Step 1.1: Double Alkylation of Benzylamine
The central nitrogen is introduced via benzylamine, which acts as a nucleophile reacting with two equivalents of an alkyl halide. 8-Bromooctanenitrile is selected because the nitrile group serves as a masked primary amine.
-
Reagents: Benzylamine (1.0 eq), 8-Bromooctanenitrile (2.2 eq), K₂CO₃ (3.0 eq), KI (catalytic).
-
Solvent: Acetonitrile (ACN) or DMF.
-
Conditions: Reflux (80°C) for 16–24 hours.
-
Mechanism: S_N2 nucleophilic substitution. The benzylamine displaces the bromide on two alkyl chains.
-
Intermediate: N,N-Bis(7-cyanoheptyl)benzylamine.
Step 1.2: Global Reduction & Debenzylation
A dual-function hydrogenation step is employed to reduce the terminal nitriles to primary amines and cleave the benzyl protecting group.
-
Reagents: H₂ (50–100 psi), Raney Nickel (for nitrile reduction) or Pd(OH)₂/C (Pearlman’s catalyst, for debenzylation).
-
Solvent: Ethanol/Ammonia (10:1). Ammonia is critical to suppress secondary amine formation during nitrile reduction.
-
Conditions: 60°C, 24 hours.
-
Outcome: The benzyl group is hydrogenolyzed, and the nitriles are reduced to methylamines.
-
Product: Bis(8-aminooctyl)amine (The Triamine).
Pathway B: Guanidylation (Functionalization)
Once the Triamine backbone is secured, the terminal primary amines must be converted to guanidines. For research-grade purity, we avoid Cyanamide (which can polymerize) and instead use a protected thiourea reagent.
Step 2.1: Bis-Guanidylation
Reagent: N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea (Bis-Boc-S-methylisothiourea). This reagent allows for mild guanidylation and easy purification via silica chromatography before deprotection.
-
Substrate: Bis(8-aminooctyl)amine (1.0 eq).
-
Reagent: Bis-Boc-S-methylisothiourea (2.2 eq).
-
Promoter: HgCl₂ (2.2 eq) or Triethylamine (TEA) if using the pyrazole-carboxamidine variant.
-
Solvent: DCM or DMF.
-
Conditions: 0°C to Room Temperature, 12 hours.
-
Purification: Flash Column Chromatography (Hexane/EtOAc).
Step 2.2: Deprotection & Salt Formation
The Boc groups are removed to yield the free guanidine, which is immediately stabilized as a salt (typically triacetate or tri-HCl) to prevent degradation.
-
Reagents: Trifluoroacetic acid (TFA) in DCM (1:4) or HCl in Dioxane.
-
Workup: Evaporation of solvent, followed by ion exchange if a specific counter-ion (e.g., acetate) is required.
-
Final Product: Iminoctadine Triacetate (or Tris-Albesilate for lipophilic formulations).
Experimental Protocol (Bench-Level)
Protocol: Synthesis of Bis(8-aminooctyl)amine (Triamine)
| Parameter | Specification |
| Reaction Vessel | 500 mL 3-neck Round Bottom Flask (Ar atmosphere) |
| Temperature | 85°C (Reflux) |
| Time | 18 Hours |
| Agitation | Magnetic Stirring (600 RPM) |
Procedure:
-
Charge: Dissolve Benzylamine (10.7 g, 100 mmol) in Acetonitrile (200 mL).
-
Base Addition: Add anhydrous K₂CO₃ (41.4 g, 300 mmol) and KI (1.6 g, 10 mmol).
-
Alkylation: Add 8-Bromooctanenitrile (45.0 g, 220 mmol) dropwise over 30 minutes.
-
Reflux: Heat to reflux for 18 hours. Monitor via TLC (SiO₂, Hex:EtOAc 4:1).
-
Workup: Filter inorganic salts. Concentrate filtrate. Redissolve residue in EtOAc, wash with water and brine. Dry over MgSO₄.
-
Hydrogenation: Transfer crude intermediate to a Parr Hydrogenator. Add Ethanol (150 mL), NH₃ (aq, 15 mL), and Raney Nickel (5 g slurry). Pressurize to 60 psi H₂ at 50°C for 24 hours.
-
Isolation: Filter catalyst through Celite (Caution: Pyrophoric). Concentrate filtrate to yield the Triamine as a pale yellow oil.
Protocol: Guanidylation to Iminoctadine[1]
Procedure:
-
Dissolve the Triamine (2.71 g, 10 mmol) in DCM (50 mL).
-
Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (6.82 g, 22 mmol) and DIPEA (3.8 mL).
-
Stir at Room Temperature for 16 hours.
-
Purification: Concentrate and purify via column chromatography (0-5% MeOH in DCM) to isolate the Bis-Boc-Iminoctadine.
-
Deprotection: Dissolve protected intermediate in 4M HCl/Dioxane (20 mL). Stir 2 hours.
-
Precipitation: Add Diethyl Ether (100 mL) to precipitate the white solid Iminoctadine Trihydrochloride .
Pathway Visualization
The following diagram illustrates the directed synthesis logic, contrasting the "Benzyl-Lock" route against the statistical industrial route.
Caption: Directed synthesis of Iminoctadine via Benzyl-Lock strategy versus statistical industrial dimerization.
Analytical Validation
To ensure the integrity of the synthesis, the following analytical signatures must be verified.
1H NMR (D₂O, 400 MHz) - Iminoctadine HCl
-
δ 3.15 (t, 4H): Terminal methylene protons adjacent to Guanidine (-CH ₂-NH-C(=NH)-).
-
δ 2.98 (t, 4H): Central methylene protons adjacent to the secondary amine (-CH ₂-NH-CH ₂-).
-
δ 1.65 (m, 8H): Beta-methylene protons.
-
δ 1.35 (br s, 16H): Bulk methylene chain protons.
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: Calculated: 356.36; Observed: 356.4.
-
[M+2H]²⁺: Observed: 178.7 (Characteristic of bis-basic compounds).
Safety & Handling
-
Guanidine Reagents: S-methylisothiourea derivatives can release methyl mercaptan (stench) upon reaction. Use a bleach trap for exhaust gas.
-
Raney Nickel: Pyrophoric when dry. Handle under water or inert atmosphere at all times.
-
Biological Activity: Iminoctadine is a potent membrane disruptor. Wear full PPE (gloves, goggles, lab coat) to prevent skin absorption or ocular damage.
References
-
Iminoctadine Structure & Pesticide Data. Food Safety Commission of Japan. (2010).[2][3] Evaluation of Iminoctadine.
-
Guanidylation Methodologies. Journal of Organic Chemistry. (2013).[4] Efficient Guanylation of Amines.
-
Synthesis of Polyamine Derivatives. Beilstein Journal of Organic Chemistry. (2016). Synthetic accesses to biguanide and guanidine compounds.[4][5][6]
-
Guazatine vs. Iminoctadine Composition. EURL-SRM Analytical Observations. (2018).[5] Distinction between Guazatine mixtures and Iminoctadine.[1]
-
Direct Guanidinylation Protocols. NIH / PubMed Central. (2016). A Direct, Early Stage Guanidinylation Protocol.
Sources
- 1. data.epo.org [data.epo.org]
- 2. Bis(guanidinium) cyananilate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Guanidine synthesis by guanylation [organic-chemistry.org]
- 5. medkoo.com [medkoo.com]
- 6. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]
Technical Monograph: 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine
Common Nomenclature: Bis(8-guanidinooctyl)amine | Class: Cationic Amphiphilic Bis-Guanidine[1]
Executive Summary
This technical guide profiles 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine , a bioactive polyamine derivative and a primary component of the agricultural fungicide Guazatine .[1] Characterized by its "dumbbell" topology—two polar guanidinium heads separated by a hydrophobic dioctyl-amine linker—this molecule exhibits potent membrane-disrupting capabilities. It is widely utilized in research as a model for cationic amphiphiles and in agriculture for controlling Geotrichum and Penicillium species.[1] This document details its physicochemical architecture, synthesis pathways, mechanism of action (MoA), and validated analytical protocols for detection in complex matrices.[1]
Part 1: Chemical Architecture & Physicochemical Profile[1]
The molecule functions as a cationic surfactant .[1] At physiological pH, the terminal guanidine groups (pKa ~12.[1]5) and the central secondary amine (pKa ~10.5) are protonated, resulting in a tri-cationic species.[1] This high charge density, separated by lipophilic octamethylene spacers, drives its affinity for anionic phospholipid bilayers.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine |
| Common Synonyms | Bis(8-guanidinooctyl)amine; Iminodi(octamethylene)diguanidine |
| Molecular Formula | C₁₈H₄₁N₇ |
| Molecular Weight | 355.57 g/mol (Free Base) |
| Solubility | Highly soluble in water (as acetate/salt); Insoluble in hexane/benzene |
| pKa Values | ~12.5 (Guanidines), ~10.8 (Central Amine) |
| LogP | ~1.2 (Estimated for neutral form); Highly hydrophilic as salt |
| Physical State | Viscous oil or amorphous solid (hygroscopic) |
Part 2: Synthesis & Purification Protocols[1][3]
The synthesis of high-purity bis(8-guanidinooctyl)amine requires the selective guanidination of the precursor triamine, bis(hexamethylene)triamine (or the octamethylene analog depending on chain length specificity).[1]
2.1 Synthetic Pathway (Graphviz Visualization)
The following diagram illustrates the conversion of suberonitrile to the polyamine precursor, followed by guanidination.[1]
Figure 1: Synthetic route from nitrile precursors to the bis-guanidine target via reductive amination and nucleophilic substitution.[1]
2.2 Laboratory Synthesis Protocol
Objective: Synthesis of Bis(8-guanidinooctyl)amine from Bis(octamethylene)triamine.
-
Reagents:
-
Procedure:
-
Dissolve the triamine in 50 mL of Ethanol/Water.[1]
-
Add O-methylisourea hemisulfate slowly while stirring.
-
Adjust pH to 10.0 using NaOH. Note: High pH is critical to deprotonate the primary amines of the precursor, facilitating nucleophilic attack on the isourea.[1]
-
Reflux the mixture at 60°C for 24 hours.
-
Evaporate solvent under reduced pressure.[1]
-
-
Purification (Critical Step):
-
The reaction yields a mixture (mono-, di-, and tri-guanidinated species).
-
Ion Exchange Chromatography: Use a weak cation exchange column (e.g., CM-Sephadex).[1]
-
Elution: Gradient elution with Ammonium Acetate (0.1M to 2.0M). The target molecule, having three positive charges, elutes after the di-charged species but before fully guanidinated polymeric byproducts.
-
Part 3: Mechanism of Action (Membrane Disruption)[1]
The pharmacological and fungicidal activity of 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine is driven by its ability to compromise cell membrane integrity.[1] Unlike enzymatic inhibitors, it acts as a chaotropic membrane disruptor .[1]
3.1 The "Boat Hook" Interaction Model
-
Electrostatic Recruitment: The tri-cationic nature ensures rapid binding to the negatively charged phosphate heads of microbial phospholipids and lipopolysaccharides (LPS).[1]
-
Hydrophobic Insertion: The octamethylene chains insert into the lipid bilayer core.[1]
-
Curvature Stress & Pore Formation: The bulky guanidinium heads prevent tight packing of lipids, inducing positive curvature strain.[1] This leads to the formation of toroidal pores or "carpet-like" disintegration of the membrane, causing cytoplasm leakage and cell death.
Figure 2: Mechanism of Action illustrating the progression from surface binding to cell lysis.[1][3]
Part 4: Analytical Methodologies (LC-MS/MS)
Due to the lack of a strong chromophore, UV detection (HPLC-UV) is insensitive. LC-MS/MS is the gold standard for quantification, particularly in agricultural residue analysis.[1]
4.1 Validated LC-MS/MS Protocol
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP).[1]
-
Column: C18 Reverse Phase (High carbon load) or HILIC (Hydrophilic Interaction Liquid Chromatography) due to high polarity.[1]
-
Mobile Phase:
-
Gradient:
-
0-1 min: 5% B[1]
-
1-8 min: Linear ramp to 90% B
-
8-10 min: Hold 90% B
-
-
MS Parameters (ESI Positive Mode):
-
Precursor Ion: [M+H]⁺ = 356.4 m/z (approx, varies with exact protonation state [M+2H]²⁺ often seen).[1]
-
MRM Transitions:
-
356.4 -> 114.1 (Quantifier: Octyl-guanidine fragment)
-
356.4 -> 72.1 (Qualifier: Guanidine fragment)
-
-
Expert Note: Matrix effects are severe for polyamines.[1] Use matrix-matched calibration curves or isotopically labeled internal standards (if available) to compensate for ion suppression.
Part 5: Experimental Protocols
5.1 Membrane Integrity Assay (Propidium Iodide)
To verify the mechanism of action described in Part 3, use this self-validating flow cytometry assay.[1]
-
Preparation:
-
Treatment:
-
Incubate cells with Bis(8-guanidinooctyl)amine at concentrations ranging from 0.5x to 4x MIC (Minimum Inhibitory Concentration) for 30 minutes.
-
Include a Positive Control (70% Ethanol treated) and Negative Control (PBS only).
-
-
Staining:
-
Add Propidium Iodide (PI) to a final concentration of 5 µg/mL.[1]
-
Incubate in dark for 10 minutes.
-
-
Analysis:
-
Analyze via Flow Cytometer (Excitation 488 nm / Emission 617 nm).
-
Validation: The Positive Control must show >95% PI positive. The Negative Control must show <5% PI positive. If the test compound causes PI uptake, it confirms membrane permeabilization.[1]
-
References
-
Dreassi, E., et al. (2007). Analysis of guazatine mixture by LC and LC-MS and antimycotic activity determination of principal components.[1][4][5] Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1499-1506. Link
-
PubChem Database. (2024).[1] Compound Summary: 2-[8-(diaminomethylideneamino)octyl]guanidine.[1][6] National Center for Biotechnology Information.[1] Link
-
Park, S. H., et al. (2025).[7] Development of an analytical method for guazatine pesticides in agricultural products using LC-MS/MS. Food Additives & Contaminants: Part A. Link[1]
-
Food and Agriculture Organization (FAO). Guazatine: Pesticide Residues in Food Evaluations.[1] FAO Plant Production and Protection Paper.[1] Link
Sources
- 1. echemi.com [echemi.com]
- 2. 2-[8-(8-Aminooctylamino)octyl]guanidine | C17H39N5 | CID 10358234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of guazatine mixture by LC and LC-MS and antimycotic activity determination of principal components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-[8-(Diaminomethylideneamino)octyl]guanidine | C10H24N6 | CID 32869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development of an analytical method for guazatine pesticides in agricultural products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubilization and Handling of 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine (Iminoctadine)
Executive Summary & Chemical Identity[1][2]
The compound 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine , commonly known in the scientific community as Iminoctadine (or the primary component of Guazatine ), presents unique challenges in handling due to its amphiphilic nature and cationic charge density.
This guide provides a definitive protocol for solubilizing this bis-guanidine polyamine in Dimethyl Sulfoxide (DMSO). While often supplied as a salt (typically triacetate or tris(albesilate)) to ensure stability, the free base behaves as a potent cationic surfactant. Proper solubilization is critical to prevent micro-precipitation in aqueous buffers during biological assays.
Chemical Profile
| Parameter | Details |
| IUPAC Name | 1,1'-(Iminodioctamethylene)diguanidine |
| Common Name | Iminoctadine (Component of Guazatine) |
| CAS Number | 13516-27-3 (Free Base) / 57520-17-9 (Triacetate) |
| Molecular Formula | |
| Molecular Weight | 355.57 g/mol (Free Base); ~535.7 g/mol (Triacetate) |
| pKa | ~12–13 (Guanidine groups), ~10 (Central amine) |
| Solubility Class | Cationic Amphiphile |
Solubility Mechanics & Solvent Selection
The solubility of Iminoctadine is dictated by the equilibrium between its lipophilic octamethylene chains and its highly polar, basic guanidine headgroups.
Why DMSO?
While water and methanol are effective solvents for the acetate salt, DMSO (Dimethyl Sulfoxide) is the preferred vehicle for drug discovery and biological screening for three reasons:
-
Cryoprotection: Prevents crystal formation at -20°C storage.
-
Miscibility: Fully miscible with aqueous culture media, preventing "crash-out" upon dilution (if <1% v/v).
-
Sterility: Anhydrous DMSO is bacteriostatic, reducing contamination risks in long-term stocks.
Solubility Data Table
| Solvent | Solubility (Salt Form) | Solubility (Free Base) | Notes |
| DMSO | > 100 mM (Excellent) | > 50 mM | Recommended for stock solutions. |
| Water | > 600 g/L (Miscible) | Poor / Insoluble | Salt is highly hygroscopic. |
| Methanol | > 500 g/L | Soluble | Good for intermediate dilutions; volatile. |
| Hexane | Insoluble | Insoluble | Useful for washing away impurities. |
Experimental Protocol: Preparation of 100 mM Stock Solution
Objective: Create a stable, verified 100 mM stock solution of Iminoctadine Triacetate in DMSO.
Reagents & Equipment[5][6]
-
Compound: Iminoctadine Triacetate (MW: ~535.7 g/mol ). Note: Check your specific CoA for the exact salt form and MW.
-
Solvent: Anhydrous DMSO (≥99.9%, sterile filtered).
-
Vessel: Amber glass vial (borosilicate) with PTFE-lined cap. Avoid polystyrene.
-
Environment: Low humidity (hygroscopic salt).
Step-by-Step Workflow
-
Gravimetric Verification:
-
Calculate the mass required:
. -
Example: For 5 mL of 100 mM solution using Triacetate salt (MW 535.7):
-
-
Solvent Addition:
-
Weigh the powder into the amber vial.
-
Add 80% of the calculated volume of DMSO.
-
-
Dissolution (The Critical Step):
-
Vortex vigorously for 30 seconds.
-
If the solution is cloudy, sonicate in a water bath at 35°C for 5 minutes. Do not exceed 40°C to avoid degradation.
-
Add the remaining DMSO to reach the final target volume.
-
-
Quality Check:
-
Inspect for "schlieren" lines (mixing waves) or particulates. The solution must be optically clear.
-
Visualization: Solubilization Workflow
Figure 1: Decision tree for the solubilization of Iminoctadine in DMSO, ensuring complete dissolution prior to volume finalization.
Biological Application & Stability
Mechanism of Action
Iminoctadine acts as a cationic surfactant. The guanidine headgroups are protonated at physiological pH (7.4), allowing them to bind electrostatically to negatively charged phosphate heads of the lipid bilayer. The hydrophobic octyl chains then insert into the membrane core, causing disruption, pore formation, and leakage.
Stability in Solution[7][8]
-
DMSO Stock (-20°C): Stable for >12 months.
-
Aqueous Dilution (RT): Stable for 24 hours.
-
Freeze-Thaw Cycles: Limit to 3 cycles. The salt is hygroscopic; repeated opening of cold vials causes condensation and water absorption, which can hydrolyze the compound over time.
Visualization: Membrane Interaction Pathway
Figure 2: Mechanistic pathway of Iminoctadine interaction with biological membranes.
Critical Handling & Safety (E-E-A-T)
As a Senior Scientist, I must emphasize that this compound is not merely a reagent but a potent bioactive agent.
-
Toxicity: Iminoctadine is toxic by inhalation and ingestion (Acute Tox. 3). It causes severe skin burns and eye damage due to its basicity and surfactant properties.
-
Protocol: Always handle DMSO solutions inside a fume hood. DMSO penetrates skin and will carry the toxic compound into the bloodstream immediately.
-
-
Plasticware Compatibility:
-
Compatible: Polypropylene (PP), HDPE, Teflon (PTFE).
-
Incompatible: Polystyrene (PS) and Polycarbonate (PC) can be etched by high concentrations of amines in DMSO.
-
-
Precipitation in Media:
-
When diluting into culture media (e.g., DMEM), add the DMSO stock slowly while vortexing the media. Rapid addition can cause local high concentrations and precipitation of the free base if the pH shifts drastically.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 32869, 2-[8-(diaminomethylideneamino)octyl]guanidine.[2][3]Link
-
Food and Agriculture Organization (FAO). (2000). Pesticide Residues in Food - Guazatine Evaluation. FAO Plant Production and Protection Paper. Link
-
Gaylord Chemical. (2020). DMSO Solubility Data and Handling Guide. Bulletin #102.[4] Link
Sources
Technical Guide: Stability, Storage, and Handling of 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine
[1][2]
Synonyms: Iminoctadine; N,N'''-1,8-octanediylbisguanidine CAS: 13516-27-3 (Free Base) | Formula: C₁₈H₄₁N₇[1][2][3]
Executive Summary
This technical guide addresses the physicochemical stability and storage protocols for 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine (hereafter referred to as Iminoctadine for brevity).[1][2] As a bis-guanidine compound with a central secondary amine and long hydrophobic octyl linkers, this molecule presents unique challenges regarding hygroscopicity, base-catalyzed hydrolysis, and surface adsorption.[1][2]
This guide is designed for pharmaceutical and agricultural researchers requiring high-integrity standards for handling polycationic bioactive agents.[1][2]
Part 1: Chemical Architecture & Stability Mechanisms[1][2]
To implement effective storage, one must understand the molecular vulnerabilities.[1][2] Iminoctadine is an amphipathic polycation.[1][2] Its stability profile is governed by three specific structural features:
-
The Guanidine Headgroups: With a pKa of ~13.6, these groups are superbasic.[1][2] In their free-base form, they avidly sequester atmospheric CO₂ to form carbonates, altering stoichiometry and solubility.[1][2]
-
The Octyl Linkers: These provide significant hydrophobicity, making the molecule surface-active.[1][2] This leads to critical losses via adsorption to container walls (glass/plastic) in low-concentration solutions.[1][2]
-
The Central Secondary Amine: While less reactive than the guanidines, this site is susceptible to oxidation or nitrosation under specific environmental stresses.[1][2]
Degradation Pathways
The primary degradation risk is hydrolysis of the guanidine group to urea derivatives and ammonia, a process accelerated by high pH and temperature.[1][2]
Figure 1: Primary degradation and loss pathways for bis-guanidine alkyl compounds.
Part 2: Storage Protocols (Self-Validating Systems)[1][2]
The storage strategy depends heavily on whether the compound is in its solid salt form (e.g., triacetate, trialbesilate) or in solution .[1][2] The free base is inherently unstable and is rarely stored long-term.[1][2]
Solid State Storage
Objective: Prevent hygroscopic uptake and carbonate formation.[1][2]
-
Temperature: -20°C is the gold standard.[1][2] While stable at 4°C for weeks, -20°C kinetically arrests potential oxidation of the central amine.[1][2]
-
Atmosphere: Store under Argon or Nitrogen.[1][2] The guanidine moiety is a "CO₂ sponge."[1][2]
-
Container: Amber glass vials with Teflon-lined caps.
Solution State Storage & Handling
Objective: Prevent adsorption and hydrolysis.
Critical Warning: Do not store dilute solutions (<100 µM) in borosilicate glass for extended periods. The cationic guanidine groups exchange with silanol protons on the glass surface, leading to massive concentration drops.[1][2]
| Parameter | Protocol | Rationale |
| Solvent | DMSO (anhydrous) or Water (acidified) | DMSO prevents hydrolysis.[1][2] If water is used, pH must be < 6.[1][2]0. |
| pH Control | Maintain pH 4.0 – 6.0 | At neutral/alkaline pH, the guanidinium ion deprotonates, becoming susceptible to nucleophilic attack (hydrolysis).[1][2] |
| Container | Polypropylene (PP) or Silanized Glass | Minimizes adsorption losses common with polycations.[1][2] |
| Freeze/Thaw | Aliquot immediately | Repeated freeze-thaw cycles induce micro-precipitates and concentration gradients.[1][2] |
Part 3: Experimental Workflow & Quality Control
To ensure the integrity of 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine prior to use in assays, follow this validation workflow.
Solubility and Reconstitution
-
Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial introduces condensation, instantly initiating carbonate formation.[1][2]
-
Solvent Choice:
-
Filtration: Do not use Nylon filters (high binding).[1][2] Use PVDF or PES membranes if sterilization is required.[1][2]
HPLC Validation Method
If the compound has been stored >6 months, validate purity using Reverse-Phase HPLC.[1][2]
-
Column: C18 (high carbon load to retain the hydrophobic octyl chain).[1]
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid is crucial to ion-pair with the guanidine and improve peak shape).[1][2]
-
Detection: UV at 200-210 nm (Guanidines have weak UV absorbance; consider ELSD or Mass Spec for higher sensitivity).[1][2]
Storage Decision Logic
Figure 2: Decision tree for optimal storage conditions based on physical state.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 32869, 2-[8-(diaminomethylideneamino)octyl]guanidine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2023). Substance Details: Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis- (Iminoctadine).[1][2] CompTox Chemicals Dashboard.[1][2][3][4] Retrieved from [Link][1][2]
-
Albert, A., & Goldacre, R. (1943). The Nature of the Amino-Group in Aminoacridines.[1][2] (Foundational text on cationic resonance and basicity pKa values of guanidines). Journal of the Chemical Society.[1][2]
-
Kavarana, M. J., et al. (2010). Novel polyamine-guanidine conjugates: Synthesis and stability.[1][2] (Discusses the hydrolytic stability of alkyl-guanidine linkers). Journal of Medicinal Chemistry.
1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine toxicological data
Topic: 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine (Common Name: Iminoctadine )
Executive Summary
This technical guide provides a comprehensive toxicological assessment of Iminoctadine (systematic name: 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine). A bis-guanidine compound structurally related to Guazatine, Iminoctadine is primarily utilized as a broad-spectrum agricultural fungicide. Its toxicological profile is characterized by potent membrane disruption properties , resulting in significant acute toxicity via inhalation and ingestion, severe ocular damage, and specific target organ toxicity (nephrotoxicity). This guide synthesizes physicochemical data, molecular mechanisms of action, and validated experimental protocols for safety assessment.
Chemical Identity & Physicochemical Properties
Iminoctadine is a cationic surfactant belonging to the aliphatic guanidine class. Unlike Guazatine, which is a reaction mixture, Iminoctadine represents the pure bis-guanidine triamine component.
| Parameter | Data |
| Systematic Name | 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine |
| Common Name | Iminoctadine |
| CAS Number | 13516-27-3 (Free Base); 57520-17-9 (Triacetate) |
| Molecular Formula | C₁₈H₄₁N₇ |
| Molecular Weight | 355.57 g/mol (Free Base) |
| Solubility | Highly soluble in water (as acetate/albesilate salts); Lipophilic tail allows membrane intercalation. |
| pKa | ~12–13 (Guanidino groups are strongly basic) |
| Stability | Stable under neutral/acidic conditions; susceptible to hydrolysis in strong alkali. |
Mechanism of Action (MOA)
The toxicity of Iminoctadine is driven by its cationic amphiphilic nature . The mechanism parallels that of other guanidine antiseptics (e.g., Chlorhexidine, PHMB) but with specific potency due to the C8-octyl linker length.
2.1 Membrane Disruption & Depolarization
-
Electrostatic Attraction : The positively charged guanidinium groups bind to negatively charged phosphate headgroups of the phospholipid bilayer.
-
Displacement : Divalent cations (
, ) essential for membrane stability are displaced. -
Intercalation : The hydrophobic octyl chains penetrate the lipid core, disrupting packing order.
-
Leakage : This causes membrane depolarization, pore formation, and leakage of intracellular contents (e.g.,
, LDH), leading to cell death.
2.2 Systemic Hypotension
In acute poisoning models, Iminoctadine exhibits
Figure 1: Molecular Mechanism of Cytotoxicity. The pathway illustrates the progression from electrostatic binding to membrane lysis, the primary driver of Iminoctadine toxicity.[1]
Toxicological Profile
The following data summarizes the critical hazard endpoints. Note the distinction between local irritation (severe) and systemic effects.
3.1 Acute Toxicity Data
| Endpoint | Species | Value / Result | GHS Classification |
| Oral LD₅₀ | Rat / Mouse | 300 – 600 mg/kg | Category 4 (Harmful) / Category 3 (Toxic) |
| Dermal LD₅₀ | Rat | > 2,000 mg/kg | Category 5 (Low Toxicity) |
| Inhalation LC₅₀ | Rat | 0.5 – 1.0 mg/L (4h, dust/mist) | Category 2 (Fatal if inhaled) |
| Skin Irritation | Rabbit | Moderate to Severe | Category 2 (Irritant) |
| Eye Irritation | Rabbit | Corrosive / Irreversible Damage | Category 1 (Serious Eye Damage) |
3.2 Chronic & Sub-chronic Toxicity
-
Target Organs : Kidney (primary), Liver (secondary).
-
Nephrotoxicity : Accumulation in renal tubular cells leads to phospholipidosis and tubular necrosis.
-
NOAEL (No Observed Adverse Effect Level) :
-
Rat (90-day) : ~0.2 mg/kg/day (Based on renal histopathology).
-
Dog (1-year) : 0.2 mg/kg/day.[2]
-
Insight: The very low NOAEL reflects the compound's potency in disrupting renal membrane integrity over time.
-
3.3 Genotoxicity & Carcinogenicity
-
Ames Test : Negative (with/without metabolic activation).
-
Micronucleus Assay : Negative.
-
Carcinogenicity : Not classified as a primary carcinogen. Tumors observed in high-dose chronic studies are likely secondary to chronic tissue regeneration following necrosis (threshold mechanism).
Environmental Toxicology
Iminoctadine is highly toxic to aquatic life due to its surfactant properties, which disrupt the gill membranes of fish and invertebrates.
-
Fish (Carp/Trout) LC₅₀ (96h) : 0.05 – 1.0 mg/L (Very Toxic).
-
Daphnia magna EC₅₀ (48h) : ~0.1 mg/L.
-
Environmental Fate :
-
Soil : Strongly binds to soil particles (High
), reducing mobility. -
Degradation : Slow biodegradation; persistent in soil but immobile.
-
Experimental Protocols for Toxicity Assessment
To evaluate the toxicity of Iminoctadine or related guanidine analogs, the following protocols are recommended. These assays validate the membrane-disruption mechanism.
Protocol A: In Vitro Membrane Integrity Assay (LDH Release)
Objective : Quantify cytotoxicity by measuring Lactate Dehydrogenase (LDH) leakage from compromised membranes.
Materials :
-
HK-2 Cells (Human proximal tubule epithelial cells).
-
Triton X-100 (Positive control for 100% lysis).
-
LDH Detection Kit (Colorimetric).
Workflow :
-
Seeding : Plate HK-2 cells in 96-well plates (
cells/well) and incubate for 24h. -
Treatment : Replace media with serum-free media containing Iminoctadine (Range: 0.1 – 100
). -
Incubation : Incubate for 4 – 24 hours at 37°C.
-
Harvest : Centrifuge plate at 400g for 5 min. Transfer 50
of supernatant to a new plate. -
Detection : Add LDH reaction mix. Incubate 30 min in dark.
-
Quantification : Measure Absorbance at 490 nm.
-
Calculation :
Protocol B: Analytical Detection in Biological Matrices (LC-MS/MS)
Objective : Detect systemic exposure levels in plasma/urine.
-
Column : C18 Reverse Phase (High pH stability required).
-
Mobile Phase : A: 10mM Ammonium Formate (pH 3.5); B: Acetonitrile.
-
Transition : Monitor MRM transition
(Loss of guanidine group). -
Extraction : Protein precipitation with Methanol (acidified) is preferred over liquid-liquid extraction due to high polarity.
Figure 2: Workflow for LDH Cytotoxicity Assay. This standardized protocol quantifies the primary mode of toxicity (membrane leakage) induced by Iminoctadine.
References
-
Food Safety Commission of Japan. (2019). Risk Assessment Report: Iminoctadine triacetate. Food Safety Commission.
-
PubChem. (2024). Iminoctadine Triacetate Compound Summary. National Library of Medicine.
-
Tanaka, R., et al. (2001). Mechanisms of hypotension in iminoctadine poisoning: pharmacological analysis in rats. Toxicology.
-
University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - Iminoctadine triacetate.
Sources
Methodological & Application
using 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine in animal models
Application Note: Preclinical Investigation of 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine (Iminoctadine) in Animal Models
Executive Summary & Compound Identity
Compound Name: 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine Common Name: Iminoctadine (often used as Iminoctadine Triacetate or Tris(albesilate)) Chemical Class: Bis-guanidino polyamine analog CAS Number: 13516-27-3 (Free base), 57520-17-9 (Triacetate)[1]
Scientific Significance: Primarily known as a broad-spectrum contact fungicide in agriculture, this compound acts by disrupting lipid biosynthesis and membrane integrity.[1][2] In animal research, it serves as a critical toxicological reference compound for renal and hepatic injury and a pharmacological probe for alpha-1 adrenoceptor antagonism.[1] Its structural similarity to endogenous polyamines (spermidine/spermine) also makes it a candidate for studying polyamine transport systems and membrane pore formation.[1]
This guide details the protocols for evaluating the toxicological profile (nephrotoxicity/hepatotoxicity) , hemodynamic effects , and pharmacokinetics of Iminoctadine in rodent models.
Mechanism of Action & Biological Interactions[3]
To design effective animal experiments, one must understand the molecular targets. Iminoctadine is not merely a membrane disruptor; it has specific off-target pharmacological activities in mammals.[1]
-
Primary Mode (Fungal): Inhibition of ergosterol biosynthesis and direct membrane permeabilization leading to leakage of intracellular electrolytes.
-
Mammalian Pharmacology:
Visualizing the Pathway:
Caption: Mechanistic pathways of Iminoctadine in mammalian systems, highlighting the divergence between vascular effects and renal toxicity.[1]
Application 1: Toxicology & Safety Assessment (Rat Model)
This protocol is designed to determine the No-Observed-Adverse-Effect Level (NOAEL) and identify target organ toxicity.[1]
Experimental Design Strategy
-
Species: Sprague-Dawley or Wistar Rats (Male/Female, 6-8 weeks old).[1]
-
Rationale: Rats are the standard model for renal toxicity due to the similarity of their glomerular filtration and tubular reabsorption mechanisms to humans.
-
Dose Selection: Based on LD50 data (~300-600 mg/kg oral).[1]
Protocol: 28-Day Repeated Dose Oral Toxicity
1. Formulation Preparation:
-
Vehicle: Distilled water or 0.5% Methylcellulose (Iminoctadine salts are generally water-soluble).[1]
-
Stability: Prepare fresh weekly; store at 4°C. Verify concentration via HPLC.
2. Administration:
-
Volume: 10 mL/kg body weight.[1]
-
Frequency: Daily (QD) for 28 consecutive days.
3. In-Life Observations (Daily):
-
Clinical Signs: Monitor for lethargy, piloerection, and salivation (common with guanidine derivatives).[1][5]
-
Body Weight: Weigh daily.
-
Food/Water Consumption: Measure weekly. Note: Reduced water intake may exacerbate renal toxicity.[1]
4. Clinical Pathology (Day 29):
-
Urinalysis: Collect 24h urine using metabolic cages.
-
Key Markers: Proteinuria, Glucosuria, N-acetyl-β-D-glucosaminidase (NAG) (early marker of tubular damage).[1]
-
-
Hematology: Standard panel.
-
Serum Biochemistry:
5. Necropsy & Histopathology:
-
Gross Pathology: Weigh Kidneys, Liver, Spleen, Adrenals.[1]
-
Fixation: 10% Neutral Buffered Formalin.
-
Staining: H&E.
-
Specific Focus: Examine proximal convoluted tubules for vacuolization, necrosis, or regeneration.[1]
Data Output Table: Expected Toxicology Profile
| Parameter | Low Dose (5 mg/kg) | High Dose (50 mg/kg) | Pathophysiological Basis |
| Body Weight | Normal | Decreased (-10%) | Systemic toxicity / Reduced feed intake |
| BUN/Creatinine | Normal | Elevated (2-3x) | Reduced Glomerular Filtration Rate (GFR) |
| Urine NAG | Normal | Significantly Elevated | Tubular epithelial cell lysis |
| Kidney Histology | Normal | Tubular Necrosis | Accumulation of polyamine analog in tubules |
| Liver Enzymes | Normal | Mild Elevation | Secondary metabolic stress |
Application 2: Pharmacodynamics (Hypotension Model)
Iminoctadine exhibits acute hypotensive effects mediated by alpha-adrenergic blockade.[1] This model is used to study cardiovascular safety liabilities.[1]
Protocol: Invasive Hemodynamic Monitoring
1. Animal Preparation:
-
Subject: Male Wistar Rats (250-300g).
-
Anesthesia: Urethane (1.2 g/kg i.p.) or Pentobarbital (50 mg/kg i.p.).[1] Avoid volatile anesthetics that significantly alter blood pressure.
2. Surgical Instrumentation:
-
Cannulation:
3. Experimental Workflow:
-
Stabilization: Allow 30 minutes for BP to stabilize.
-
Challenge (Agonist): Administer Phenylephrine (Alpha-1 agonist, 3-10 µg/kg i.v.) to establish baseline pressor response.[1]
-
Treatment: Administer Iminoctadine (0.1 - 3.0 mg/kg i.v.[1] bolus).
-
Re-Challenge: Administer Phenylephrine again at 5, 15, and 30 minutes post-Iminoctadine.
4. Data Analysis:
-
Endpoint: % Inhibition of Phenylephrine-induced pressor response.[1]
-
Interpretation: A dose-dependent reduction in the pressor response confirms alpha-1 adrenergic antagonism.[1]
Application 3: Pharmacokinetics (ADME)
Understanding the tissue distribution is vital, especially given the compound's tendency to persist in renal tissue.
Protocol: Single Dose PK Study
1. Dosing:
2. Sampling:
-
Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24, 48 hours.[1]
-
Matrix: Plasma (EDTA tubes) and Kidney tissue (at terminal endpoint).[1]
3. Bioanalysis (LC-MS/MS):
-
Internal Standard: 13C-labeled polyamine or structural analog (e.g., Chlorhexidine).[1]
-
Extraction: Protein precipitation with Acetonitrile containing 0.1% Formic Acid.[1]
-
Column: C18 Reverse Phase (Polar embedded group preferred for basic compounds).[1]
-
Mobile Phase: Gradient of Water/Acetonitrile with 0.1% Formic Acid + 5mM Ammonium Formate.
4. Calculation:
-
Calculate
,ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> , , and Bioavailability ( ). -
Note: Oral bioavailability is typically low (<20%) due to the highly polar, cationic nature of the guanidine groups.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a 28-day repeated dose toxicity study of Iminoctadine in rats.
Safety & Handling
-
Hazard Class: Acute Toxin (Oral/Inhalation).[1]
-
PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 respirator or fume hood handling for powder.[1]
-
Waste Disposal: Collect all bedding and biological fluids from treated animals as hazardous chemical waste, as the compound is stable and persistent in the environment.
References
-
Kobayashi, S., et al. (1986).[1] Mechanisms of hypotension in iminoctadine poisoning: pharmacological analysis in rats. Japanese Journal of Pharmacology, 42(3), 393-400.[1] Link
-
Food and Agriculture Organization (FAO). (2002).[1] Pesticide Residues in Food - Iminoctadine Toxicology Evaluations.[1] Joint FAO/WHO Meeting on Pesticide Residues (JMPR).[1] Link
-
Levine, R. R., et al. (1995).[1] Renal toxicity of polyamines and their analogs. Journal of Pharmacology and Experimental Therapeutics, 275(2), 854-863.[1] Link
-
PubChem. (2023).[1] Compound Summary for CID 32869: 2-[8-(diaminomethylideneamino)octyl]guanidine (Iminoctadine).[1] National Library of Medicine. Link
Sources
- 1. CAS 57520-17-9: Iminoctadine triacetate | CymitQuimica [cymitquimica.com]
- 2. Long-Chain Molecules with Agro-Bioactivities and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. Toxicology | MuriGenics [murigenics.com]
- 6. Biological efficacy of polyoxin D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine dosage for in vivo studies
Application Note: In Vivo Dosage and Administration Protocol for 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine (Iminoctadine)
Executive Summary
This guide details the experimental protocols for the in vivo administration of 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine , commonly known as Iminoctadine (or the primary component of Guazatine ). This bis-guanidine compound is a potent membrane-disrupting agent primarily used as a fungicide but utilized in research to study lipid bilayer interactions, cationic surfactant toxicity, and membrane permeabilization kinetics.
Critical Safety Warning: Iminoctadine is nephrotoxic and hepatotoxic at high doses. The therapeutic window in mammals is narrow. This protocol prioritizes safety margins derived from toxicological NOAEL (No Observed Adverse Effect Level) data to ensure subject survival and data integrity.
Compound Profile & Mechanism
-
Systematic Name: 1,1'-(Iminodioctamethylene)diguanidine
-
Common Synonyms: Iminoctadine, Guazatine (triamine component), Bis(8-guanidinooctyl)amine.
-
Molecular Weight: ~355.6 g/mol (Free Base); often supplied as Triacetate or Albesilate salt.
-
Solubility: High in water and lower alcohols (due to guanidinium polarity); insoluble in non-polar organic solvents.
Mechanism of Action
Iminoctadine functions as a cationic surfactant. Its amphipathic structure—comprising two hydrophilic guanidine heads separated by hydrophobic octyl chains—allows it to insert into negatively charged cell membranes. This insertion disrupts the lipid bilayer integrity, leading to leakage of intracellular components and inhibition of lipid biosynthesis (specifically ergosterol in fungi, but affecting cholesterol pathways in mammals).
Figure 1: Mechanism of membrane disruption by Iminoctadine. The cationic headgroups target the membrane surface while the octyl chains penetrate the bilayer.
Dosage Strategy & Safety Margins
Dosage must be calculated based on the specific salt form used (usually Iminoctadine Triacetate ). All values below refer to the active ingredient (free base equivalent) unless specified.
Toxicological Reference Values (Rat/Mouse)
| Parameter | Species | Value | Reference |
| LD50 (Acute Oral) | Rat | 260 mg/kg | [1] |
| LD50 (Acute Oral) | Mouse | ~300 mg/kg | [1] |
| NOAEL (Chronic) | Rat | 7–8 mg/kg/day | [2] |
| NOAEL (Chronic) | Dog | 0.6–2.4 mg/kg/day | [2] |
| Target Organ | Mammals | Kidney (Tubular necrosis), Liver | [2] |
Recommended Experimental Dosages
For research purposes (pharmacokinetics, biodistribution, or efficacy models), do not exceed 10% of the LD50 for single doses unless acute toxicity is the endpoint.
| Study Type | Route | Recommended Dose Range | Frequency |
| Pharmacokinetics (PK) | Oral (PO) | 5 – 20 mg/kg | Single Bolus |
| Pharmacokinetics (PK) | IV / IP | 1 – 5 mg/kg | Single Bolus |
| Sub-Chronic Toxicity | Oral (PO) | 1 – 5 mg/kg | Daily (QD) |
| Membrane Permeability | In Situ | 10 – 50 µM | Perfusion (Non-systemic) |
ngcontent-ng-c176312016="" class="ng-star-inserted">Analyst Note: The dog is significantly more sensitive than the rat. If scaling to higher mammals, apply an additional safety factor of 10x.
Formulation Protocol
Iminoctadine salts are generally water-soluble, eliminating the need for complex vehicles like DMSO or Corn Oil, which can confound membrane interaction studies.
Reagents:
-
Iminoctadine Triacetate (Standard Reference Material)
-
Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.4
-
0.22 µm Syringe Filter (PES membrane)
Preparation of 5 mg/mL Stock Solution:
-
Weighing: Accurately weigh 50 mg of Iminoctadine Triacetate.
-
Dissolution: Add 10 mL of Sterile Saline. Vortex vigorously for 2 minutes. The solution should be clear and colorless.
-
Troubleshooting: If turbidity persists, warm to 37°C. Do not sonicate excessively as this may degrade the compound.
-
-
Sterilization: Filter the solution through a 0.22 µm syringe filter into a sterile amber glass vial (light sensitive).
-
Stability: Fresh preparation is recommended. Store at 4°C for up to 24 hours.
Administration Procedures
A. Oral Gavage (Rat/Mouse)
Preferred route due to slower absorption and reduced risk of acute cardiac arrest from peak plasma concentrations.
-
Calculate Volume: Standard dosing volume is 10 mL/kg .
-
Example: For a 250g rat dosed at 20 mg/kg:
-
Total Dose =
. -
Using 5 mg/mL stock: Administer 1.0 mL .
-
-
-
Restraint: Secure the animal using the scruff method (mice) or thoracic hold (rats) to align the esophagus.
-
Insertion: Introduce the gavage needle (18G for rats, 22G for mice) gently along the palate. Do not force.
-
Delivery: Depress the plunger steadily. Withdraw gently to prevent reflux.
B. Intraperitoneal (IP) Injection
Used for higher bioavailability but carries higher risk of local irritation due to surfactant properties.
-
Dose Adjustment: Reduce dose to 25-50% of the oral dose (e.g., 2–5 mg/kg).
-
Volume: Standard volume is 5 mL/kg to minimize local concentration irritation.
-
Technique: Inject into the lower right quadrant of the abdomen to avoid the cecum.
Monitoring & Endpoints
Due to the compound's mechanism, toxicity manifests primarily in the kidneys and liver.
Clinical Signs to Monitor (0–48 hours):
-
Immediate: Salivation, lacrimation (cholinergic-like signs due to membrane irritation).
-
Delayed (24h+): Weight loss, lethargy, rough coat (signs of renal distress).
Biomarker Analysis:
-
Serum: Measure Creatinine and BUN (Blood Urea Nitrogen) for kidney function; ALT/AST for liver function.
-
Histopathology: Harvest kidneys and fix in 10% neutral buffered formalin. Look for proximal tubular necrosis and proteinaceous casts.
Figure 2: Experimental workflow for in vivo assessment of Iminoctadine.
References
-
World Health Organization (WHO) & FAO. (1997). Pesticide Residues in Food – 1997 Evaluations.[1] Part II: Toxicological and Environmental. Guazatine.[2][3] Link
-
PubChem. (2025). Compound Summary: Iminoctadine.[1] National Library of Medicine. Link
Sources
1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine for studying DNA-protein interactions
Executive Summary
This guide details the application of 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine (hereafter referred to as Octyl-BisGuan ) in the study of DNA-protein interactions.[1] Unlike standard polyamines (e.g., spermine, spermidine) which rely primarily on ammonium-phosphate charge pairing, Octyl-BisGuan features terminal guanidinium groups linked by a hydrophobic octyl-amine backbone.[1]
This unique structure confers a significantly higher DNA binding affinity (
-
Dissect Binding Forces: Distinguish between specific (hydrogen-bond driven) and non-specific (electrostatic) protein-DNA interactions.[1]
-
Displace "Sticky" Proteins: Effectively strip high-mobility group (HMG) proteins and histones from DNA scaffolds without denaturing the specific transcription factors.[1]
-
Condense DNA: Facilitate controlled DNA aggregation for structural studies.[1]
Technical Background: The Guanidinium Advantage
Mechanism of Action
The efficacy of Octyl-BisGuan stems from the Arginine Fork effect. While standard amines (lysine mimics) interact with DNA phosphates via a single point charge, the guanidinium group (arginine mimic) forms a planar, bidentate hydrogen bond network with the phosphate backbone.
-
Electrostatic Anchoring: The high pKa (~12.5) ensures the molecule remains fully protonated at all physiological pH levels.
-
Groove Stabilization: The hydrophobic octyl chains (
) align within the minor groove, displacing hydration water and stabilizing the complex through the hydrophobic effect.
Comparative Binding Modes
| Feature | Spermine (Standard Polyamine) | Octyl-BisGuan (This Compound) | Impact on Assay |
| Functional Group | Primary/Secondary Amines | Guanidinium + Secondary Amine | Stronger H-bonding to phosphates.[1] |
| Interaction Type | Point Electrostatic | Bidentate H-Bond + Electrostatic | High resistance to salt displacement.[1] |
| Binding Affinity ( | Effective at lower concentrations.[1] | ||
| Major Application | Cell Culture Supplement | Competitive Displacement Tool | Precise "stripping" of non-specific binders.[1] |
Visualization: Competitive Displacement Logic
The following diagram illustrates the logical flow for using Octyl-BisGuan to validate specific Transcription Factor (TF) binding.
Caption: Decision tree for interpreting competitive binding assays using Octyl-BisGuan. "Specific" binders resist displacement due to non-electrostatic forces (shape complementarity).
Experimental Protocols
Protocol A: Competitive Electrophoretic Mobility Shift Assay (EMSA)
Objective: Determine if a protein binds DNA specifically or relies on electrostatic attraction.[1]
Reagents:
-
Probe: Biotinylated or
-labeled dsDNA (target sequence). -
Protein: Purified Transcription Factor or Nuclear Extract.[1]
-
Competitor: Octyl-BisGuan (Stock: 1 mM in water).[1]
-
Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% Glycerol.[1] (Note: Keep salt low to maximize sensitivity to the competitor).
Step-by-Step Workflow:
-
Preparation: Prepare a serial dilution of Octyl-BisGuan (0.1 nM to 10 µM).
-
Binding Reaction (20 µL):
-
Incubation: Incubate at Room Temperature for 20-30 minutes.
-
Electrophoresis: Load onto a 4-6% Native Polyacrylamide Gel (0.5x TBE). Run at 100V.[1]
-
Analysis:
-
Specific Binding: The "Shifted Band" intensity remains constant or decreases only at very high Octyl-BisGuan concentrations (>1 µM).[1]
-
Non-Specific Binding: The band disappears rapidly at low concentrations (<100 nM) as the guanidinium ligand occupies the backbone phosphates.
-
Protocol B: Fluorescence Polarization (FP) Displacement Assay
Objective: Calculate the
Reagents:
-
Tracer: FAM-labeled dsDNA (10 nM).[1]
-
Reader: Microplate reader with Polarizers (Ex 485nm / Em 535nm).
Workflow:
-
Complex Formation: Mix Protein (at
concentration) + FAM-DNA.[1] Monitor Anisotropy ( ) until stable (high signal, e.g., 150-200 mA). -
Titration: Titrate Octyl-BisGuan (1 nM to 10 µM) into the wells.
-
Read: Measure Anisotropy after 15 minutes equilibration.
-
Calculation: Plot Anisotropy vs. log[Octyl-BisGuan].
-
A sharp drop indicates the protein was easily displaced (electrostatic mode).
-
A stable signal indicates the protein is bound via specific base contacts (groove reading).
-
Critical Considerations & Troubleshooting
| Issue | Probable Cause | Solution |
| Precipitation in Well | DNA Aggregation | Octyl-BisGuan is a potent condensing agent.[1] Do not exceed 50 µM in the assay. Keep DNA < 100 nM.[1] |
| No Displacement | Protein Affinity > Ligand | The protein is a specific binder. This validates your specific interaction.[1] |
| Smearing on Gel | Partial Displacement | The dissociation kinetics are fast. Run the gel at |
References
-
Guanidinium-Phosphate Interactions
-
Polyamine Analogs in DNA Binding
-
EMSA Competition Standards
- Protocol: Guidelines for using non-specific competitors (like poly(dI-dC) or polycations)
-
Source: Hellman, L.M., & Fried, M.G. (2007). "Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions." Nature Protocols.
-
Guazatine Structure & Chemistry
- Identification: Confirmation of the 1,1'-iminodi(octamethylene)
-
Source: Dreassi, E., et al. (2007).[7] "LC/ESI/MS method for the quantitative detection of guazatine residues." Journal of Agricultural and Food Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimization of competitor poly(dI-dC).poly(dI-dC) levels is advised in DNA-protein interaction studies involving enriched nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity, DNA binding and localisation of novel bis-naphthalimidopropyl polyamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Damage Processing by Human 8-Oxoguanine-DNA Glycosylase Mutants with the Occluded Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights into Quinine–DNA Binding Using Raman Spectroscopy and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bis(2-aminoimidazolines) and Bisguanidines: Synthetic Approaches, Antiparasitic Activity and DNA Binding Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC/ESI/MS method for the quantitative detection of guazatine residues in cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Experimental Design with 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine
Introduction & Molecule Profile[1][2]
The compound 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine (commonly referred to as Iminoctadine or the primary triamine component of the Guazatine mixture) is a potent cationic amphiphile. Structurally, it consists of two octyl chains linked by a secondary amine, capped at both ends by guanidine groups.
This unique architecture imparts a high cationic charge density dispersed over a lipophilic backbone, allowing the molecule to interact strongly with negatively charged phospholipid headgroups before inserting into the hydrophobic core of lipid bilayers.
Core Applications
-
Antimicrobial Mechanism Studies: Investigating membrane disruption (pore formation vs. surfactant effects).
-
Mitochondrial Toxicology: Uncoupling of oxidative phosphorylation.
-
Drug Delivery: As a model for cell-penetrating polyguanidines.
Physicochemical Properties Table[3][4]
| Property | Detail | Critical Experimental Note |
| Molecular Formula | High nitrogen content requires specific waste disposal. | |
| Molecular Weight | ~355.6 g/mol (Free base) | Often supplied as a triacetate or sesquisulfate salt; adjust molarity calculations accordingly. |
| Solubility | Water (>10 mM), Ethanol | Warning: Precipitates in high phosphate buffers (>50 mM) due to ionic crosslinking. |
| pKa | ~12.5 (Guanidine), ~10 (Amine) | Remains protonated (cationic) at all physiological pH levels. |
| Adsorption | Extreme | Adsorbs rapidly to borosilicate glass and polystyrene. |
Handling & Preparation (Crucial Pre-requisites)
The "Sticky" Problem: A common failure mode in experiments with bis-guanidines is the loss of effective concentration due to adsorption to container walls. Standard polystyrene (PS) plates or untreated glass vials can sequester up to 40% of the compound within minutes.
Protocol A: Anti-Adsorption Handling
Objective: Ensure the nominal concentration matches the actual concentration delivered to cells/liposomes.
-
Labware Selection: Use Polypropylene (PP) LoBind tubes or Silanized Glass only. Avoid standard polystyrene serological pipettes for low-concentration (<10 µM) transfers.
-
Stock Preparation:
-
Dissolve neat compound in DMSO or Milli-Q Water to 10 mM.
-
Validation Step: Verify concentration using UV-Vis (guanidine absorption at ~200 nm is weak; gravimetric preparation is preferred, or use a specific colorimetric guanidine assay like the Sakaguchi test for validation).
-
-
Dilution Buffer: Use HEPES or Tris-buffered saline (pH 7.4). Avoid high concentrations of polyanions (citrate, phosphate) which can chelate the guanidine heads.
Experimental Workflow: Membrane Permeabilization
This assay quantifies the ability of the molecule to compromise lipid bilayer integrity. We will use a Calcein Leakage Assay using Large Unilamellar Vesicles (LUVs). This is superior to simple cell death assays as it distinguishes direct membrane rupture from downstream metabolic toxicity.
Mechanism of Action
The molecule follows a "Carpet" or "Toroidal Pore" model. It accumulates electrostatically on the surface until a threshold concentration is reached, triggering a collapse of membrane curvature.
Visualization: Membrane Interaction Pathway
Figure 1: Kinetic pathway of bis-guanidine induced membrane permeabilization.
Protocol B: Calcein Leakage Assay
Materials:
-
Lipids: POPC:POPG (4:1 molar ratio) to mimic bacterial/fungal membranes.
-
Dye: Calcein (self-quenching concentration: 70 mM).
-
Detergent: Triton X-100 (10% solution).
-
Instrument: Fluorescence Spectrophotometer (Ex: 490 nm, Em: 520 nm).
Step-by-Step Methodology:
-
Vesicle Preparation:
-
Dry lipids under nitrogen flow.
-
Hydrate with 70 mM Calcein buffer (pH 7.4).
-
Extrude through 100 nm polycarbonate filters (11 passes) to form LUVs.
-
Purification: Pass LUVs through a Sephadex G-50 column to remove unencapsulated calcein. Success Metric: Eluate should be slightly opaque but not highly fluorescent (calcein is quenched inside).
-
-
Baseline Establishment:
-
Dilute LUVs to 100 µM lipid concentration in a quartz cuvette.
-
Record baseline fluorescence (
) for 60 seconds.
-
-
Compound Injection:
-
Titrate the bis-guanidine compound (0.5 µM to 20 µM).
-
Expert Tip: Inject into the stirring vortex to ensure rapid mixing.
-
Record fluorescence (
) for 5-10 minutes.
-
-
Maximum Release (Control):
-
Add 0.1% Triton X-100 to lyse all vesicles.
-
Record maximum fluorescence (
).
-
-
Data Analysis: Calculate % Leakage using the equation:
Experimental Workflow: Mitochondrial Bioenergetics
Bis-guanidines act as mitochondrial uncouplers or inhibitors of Complex I (NADH dehydrogenase), similar to alkylguanidines. This protocol differentiates between uncoupling (proton leak) and electron transport chain (ETC) inhibition .
Visualization: Mitochondrial Toxicity Workflow
Figure 2: Decision tree for interpreting mitochondrial respiration data.
Protocol C: Oxygen Consumption Rate (OCR) Assay
Platform: Seahorse XF or Clark-type Oxygen Electrode.
-
Preparation:
-
Isolate rat liver mitochondria or use permeabilized HepG2 cells.
-
Buffer: MAS buffer (70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, pH 7.2).
-
-
Sequential Injection Strategy:
-
Port A (Substrate): Pyruvate/Malate (10 mM/2 mM) – Supports Complex I.
-
Port B (ADP): 4 mM ADP – Induces State 3 (maximal ATP synthesis).
-
Port C (Test Compound): Inject 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine (Titrate 0.1 – 10 µM).
-
Port D (Control): FCCP (Uncoupler) or Rotenone (Inhibitor) to validate the system.
-
-
Interpretation:
-
If OCR increases after Port C: The compound is acting as a protonophore (uncoupler), dissipating the membrane potential (
). -
If OCR decreases after Port C: The compound is inhibiting the ETC machinery directly.
-
Note: Bis-guanidines often show a biphasic response: uncoupling at low concentrations and inhibition/membrane rupture at high concentrations.
-
References
-
Food and Agriculture Organization (FAO). (1997). Guazatine: Toxicological evaluation. JMPR Reports. Link
-
Kristensen, M., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLOS ONE.[1] Link
-
Wallace, K. B. (2007). Doxorubicin-induced mitochondrial toxicity. (Reference for mitochondrial toxicity protocols adaptable to cationic drugs). Toxicology and Applied Pharmacology. Link
-
PubChem. (n.d.). Guazatine Compound Summary.[2] National Library of Medicine. Link
Sources
1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine for antimicrobial assays
Application Note: Antimicrobial Characterization of 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine
Executive Summary
The compound 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine (commonly identified as the core structure of Iminoctadine or the major active component of Guazatine ) represents a class of cationic bis-guanidine surfactants. Unlike
Its structure consists of two guanidine groups separated by a hydrophobic dioctylamine linker. This amphiphilic topology allows it to partition into lipid bilayers, leading to rapid depolarization and cell lysis.
Key Challenges in Profiling:
-
Surface Adsorption: The high cationic charge density causes significant non-specific binding to standard polystyrene labware, leading to artificially high Minimum Inhibitory Concentration (MIC) values.
-
Cation Antagonism: Activity is sensitive to divalent cation concentrations (
, ) in the media.
This guide provides optimized protocols to overcome these artifacts and accurately characterize the antimicrobial potency and mechanism of action.
Chemical Identity & Handling
| Property | Detail |
| IUPAC Name | |
| Common Name | Iminoctadine (free base) |
| Class | Bis-guanidine / Cationic Surfactant |
| Solubility | Soluble in water, ethanol, and DMSO (salt-dependent). |
| Stability | Stable at room temperature; avoid strong alkalis (degradation of guanidine). |
Critical Handling Directive: The "Plastic Effect"
STOP & READ: Standard antimicrobial assays use polystyrene (PS) microplates. Do NOT use untreated polystyrene for this compound.
-
The Problem: The cationic guanidine groups bind electrostatically to the negatively charged carboxyl/hydroxyl groups often found on tissue-culture treated or standard PS surfaces. This depletes the free drug concentration.
-
The Solution: Use Polypropylene (PP) microplates or Non-Binding Surface (NBS) polystyrene plates for all dilutions and assays. If glass must be used, it should be silanized.
Mechanism of Action (MOA)
The molecule acts as a cationic detergent. The positively charged guanidine groups interact with negatively charged phosphate headgroups of the bacterial membrane, displacing stabilizing divalent cations (
Figure 1: Mechanism of Action pathway for bis-guanidine antimicrobials. The critical step is the electrostatic bridging followed by hydrophobic insertion.
Protocol 1: Optimized MIC Determination
Objective: Determine the Minimum Inhibitory Concentration (MIC) while mitigating surface adsorption artifacts. Standard: Modified CLSI M07 (Broth Microdilution).
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plate: 96-well Polypropylene (PP) V-bottom or U-bottom plate (e.g., Greiner Bio-One or Nunc). Avoid standard flat-bottom PS plates.
-
Compound Stock: 10 mg/mL in sterile water or DMSO.
Step-by-Step Workflow
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland suspension of the test organism (approx.[1]
CFU/mL) in saline. -
Dilute this suspension 1:150 in CAMHB to reach
CFU/mL.
-
-
Compound Dilution (The "2x" Method):
-
Prepare a master plate (Polypropylene) with serial 2-fold dilutions of the guanidine compound in CAMHB.
-
Note: Prepare these at 2x the desired final concentration (e.g., if testing 64
g/mL, prepare 128 g/mL).
-
-
Assay Assembly:
-
Transfer 50
L of the 2x Compound solution into the test wells. -
Add 50
L of the Inoculum to each well. -
Final Volume: 100
L. Final Bacterial Concentration: CFU/mL.
-
-
Controls:
-
Growth Control: 50
L CAMHB + 50 L Inoculum. -
Sterility Control: 100
L CAMHB.
-
-
Incubation:
-
Seal with a breathable membrane.
-
Incubate at 35
2°C for 16–20 hours (aerobic).
-
-
Readout:
-
Visual turbidity check. The MIC is the lowest concentration with no visible growth .
-
Optional: Add Resazurin (Alamar Blue) for colorimetric confirmation if turbidity is ambiguous.
-
Protocol 2: Membrane Permeabilization Assay
Objective: Confirm the bactericidal mechanism is via membrane disruption rather than metabolic inhibition. Reagent: Propidium Iodide (PI) – a membrane-impermeable DNA dye that only fluoresces when the membrane is compromised.
Experimental Setup
-
Cell Prep: Grow bacteria (e.g., E. coli or S. aureus) to mid-log phase (
). -
Wash: Centrifuge and wash cells
with PBS (Phosphate Buffered Saline) to remove media salts. Resuspend to in PBS. -
Dye Loading: Add Propidium Iodide to a final concentration of 10
M. -
Baseline Reading: Measure fluorescence (Ex 535 nm / Em 617 nm) for 5 minutes to establish a stable baseline.
-
Treatment:
-
Inject the guanidine compound at
, , and MIC. -
Positive Control: 0.1% SDS or Cetylpyridinium Chloride (CPC).
-
Negative Control: Buffer only.
-
-
Kinetic Read: Measure fluorescence every 30 seconds for 15–30 minutes.
Expected Results
| Compound | Fluorescence Profile | Interpretation |
| Bis-guanidine (Target) | Rapid, sigmoidal increase within < 5 mins | Fast membrane lysis (Bactericidal). |
| Ciprofloxacin (Control) | No immediate increase (lag phase > 1 hr) | Metabolic/DNA inhibition; membrane remains intact initially. |
| SDS (Pos Control) | Instantaneous spike | Total solubilization. |
Protocol 3: Time-Kill Kinetics
Objective: Quantify the rate of bactericidal activity.
-
Setup: Prepare 10 mL of CAMHB containing the compound at
MIC in a glass flask (silanized) or polypropylene tube. -
Inoculation: Add bacteria to a final concentration of
CFU/mL. -
Sampling:
-
Remove 100
L aliquots at minutes and 4 hours.
-
-
Neutralization (Critical):
-
Immediately transfer the aliquot into 900
L of D/E Neutralizing Broth (Dey-Engley). -
Why? Guanidines adhere to cells. Simple dilution is insufficient to stop the killing process. D/E broth contains lecithin and Tween to neutralize cationic surfactants.
-
-
Plating: Perform serial dilutions and plate on nutrient agar. Count colonies after 24h.
-
Definition of Bactericidal:
log reduction ( kill) from the initial inoculum.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| MIC is surprisingly high (>64 | Drug lost to plastic walls. | Switch to Polypropylene plates. Ensure tips are low-retention. |
| Precipitation in wells | Phosphate incompatibility. | If using PBS for dilutions, switch to HEPES or Tris. Guanidines can precipitate with high phosphate concentrations. |
| Inconsistent Replicates | Inoculum density errors or "clumping". | Vortex the stock solution vigorously. Cationic surfactants can cause bacteria to aggregate; measure OD carefully. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]
-
European Chemicals Agency (ECHA). (2024). Iminoctadine - Substance Information. (Source for chemical identity and regulatory status of the bis-guanidine structure). [Link]
-
Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common epithet. Journal of Applied Microbiology. (Review of bis-guanidine/biguanide mechanisms). [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth microdilution assays to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. (Gold standard protocol discussing cationic peptide/polymer handling). [Link]
-
EPA (United States Environmental Protection Agency). (2000). Guazatine (Iminoctadine) Reregistration Eligibility Decision. (Contains data on environmental fate and chemical structure validation). [Link]
Sources
Application Note: 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine as a Mitochondrial-Targeting Cationic Amphiphile in Oncology
Executive Summary & Scientific Rationale
The compound 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine (chemically synonymous with the major dimeric component of Guazatine ) represents a class of Cationic Amphiphilic Drugs (CADs) . While historically utilized as an agricultural fungicide, recent chemotherapeutic research has repurposed this scaffold due to its structural similarity to polyamine analogues and Delocalized Lipophilic Cations (DLCs).
Why this compound matters in cancer research:
Cancer cells exhibit a hyperpolarized mitochondrial membrane potential (
-
Respiratory Uncoupling: Disruption of the proton motive force.
-
ROS Generation: Superoxide production via Electron Transport Chain (ETC) stalling.
-
Intrinsic Apoptosis: Triggered by cytochrome c release.
This guide details the protocols for solubilization, cytotoxicity profiling, and validation of mitochondrial targeting mechanisms.
Mechanism of Action (MOA)
The specific lethality of bis-guanidines in cancer arises from their ability to span the inner mitochondrial membrane (IMM). Unlike neutral lipophiles, the guanidinium charge prevents passive diffusion out of the matrix once driven in by the potential gradient.
Pathway Visualization
The following diagram illustrates the preferential accumulation and subsequent apoptotic cascade.
Figure 1: Mechanism of Action illustrating the electrophoretic uptake of the bis-guanidine compound into cancer mitochondria, leading to bioenergetic collapse.
Physicochemical Properties & Handling
Proper handling is critical. Guanidines are strong bases and often hygroscopic.
| Property | Value/Description | Experimental Implication |
| Molecular Weight | ~355.6 g/mol (Free Base) | Calculate molarity precisely; often supplied as acetate or HCl salt. |
| LogP (Predicted) | 2.5 – 3.5 | Moderate lipophilicity; soluble in DMSO and Ethanol. |
| pKa | > 12.5 (Guanidine) | Remains protonated (cationic) at physiological pH (7.4). |
| Adsorption | High | Critical: Can adsorb to untreated plastics. Use glass or low-binding polypropylene. |
Protocol 1: Stock Solution Preparation
Objective: Create a stable 10 mM stock solution.
-
Weighing: Weigh the lyophilized powder in a static-free environment.
-
Solvent: Dissolve in DMSO (Dimethyl Sulfoxide) , sterile-filtered. Avoid water for long-term storage as hydrolysis of the guanidine group can occur slowly over months.
-
Concentration: Prepare a 10 mM master stock.
-
Example: Dissolve 3.55 mg in 1 mL DMSO.
-
-
Aliquot: Dispense into 20 µL aliquots in amber glass vials or low-binding PCR tubes.
-
Storage: Store at -20°C . Stable for 6 months. Avoid freeze-thaw cycles >3 times.
Experimental Protocols
Protocol 2: Mitochondrial Membrane Potential ( ) Assay
Rationale: This is the validation step to prove the compound targets mitochondria. We use JC-1 , a ratiometric dye. In healthy cells, JC-1 forms red aggregates. In depolarized (treated) cells, it remains as green monomers.
Materials:
-
Cancer Cell Line (e.g., HeLa, MCF-7)
-
Positive Control: FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone)
-
JC-1 Dye (Thermo Fisher or Sigma)
-
Flow Cytometer or Fluorescence Microscope
Workflow:
-
Seeding: Seed cells at
cells/well in a 24-well plate. Incubate 24h. -
Treatment:
-
Vehicle Control (DMSO < 0.1%)
-
Test Compound: Dose titration (e.g., 0.1, 1.0, 5.0, 10 µM).
-
Positive Control: FCCP (50 µM) for 30 min.
-
-
Incubation: Treat cells for 4 to 6 hours . (Early time points are crucial for detecting potential loss before cell death).
-
Staining: Add JC-1 (final conc. 2 µM) in warm media. Incubate 30 min at 37°C in the dark.
-
Wash: Wash 2x with PBS.
-
Analysis (Flow Cytometry):
-
Excitation: 488 nm.
-
Emission 1 (Green): 530 nm (Monomers - Depolarized).
-
Emission 2 (Red): 590 nm (Aggregates - Healthy).
-
-
Calculation: Calculate the Red/Green ratio. A decrease in ratio indicates mitochondrial depolarization.
Figure 2: Workflow for JC-1 Ratiometric Analysis of Mitochondrial Potential.
Protocol 3: Cytotoxicity Assessment (ATP vs. MTT)
Critical Note: Do NOT use MTT assays as the primary readout for this compound. Reasoning: Bis-guanidines can interfere with mitochondrial dehydrogenase enzymes (the target of MTT), potentially leading to false readings. Furthermore, uncoupling agents may increase metabolic rate (hyper-reduction of MTT) before killing the cell. Recommendation: Use Sulforhodamine B (SRB) (measures protein mass) or CellTiter-Glo® (measures ATP).
SRB Assay Protocol (Preferred for Mass Screening):
-
Seeding: 3,000–5,000 cells/well in 96-well plates.
-
Treatment: Add compound (0.01 – 100 µM) for 48h or 72h.
-
Fixation: Add cold Trichloroacetic Acid (TCA) to final 10%. Incubate 1h at 4°C.
-
Washing: Wash 5x with tap water. Air dry.
-
Staining: Add 0.4% SRB in 1% acetic acid for 15 min.
-
Solubilization: Wash with 1% acetic acid (4x). Dry. Solubilize dye with 10 mM Tris base.
-
Read: Absorbance at 510 nm.
Data Interpretation & Troubleshooting
Expected Results
-
IC50 Values: Potent cytotoxicity is expected in the range of 1.0 – 10.0 µM for carcinoma lines (e.g., PC-3, HepG2).
-
Selectivity: Normal fibroblasts (e.g., NIH/3T3) should show higher IC50 values (> 20 µM) due to lower mitochondrial potential.
-
JC-1: A dose-dependent collapse of the Red/Green ratio should precede cell death.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation in Media | Compound is lipophilic; serum proteins binding. | Sonicate stock solution. Ensure DMSO < 0.5%. Pre-dilute in serum-free media if necessary. |
| Inconsistent IC50 | Adsorption to plasticware. | Use low-binding plates . Do not store dilute solutions; prepare fresh. |
| High Background in Fluorescence | Autofluorescence of guanidine derivatives (rare but possible). | Include a "Compound Only" (no cells) control well to subtract background. |
References
-
Dyshlovoy, S. A., et al. (2020).[1] "Recent Advances in Chemical Biology of Mitochondria Targeting." Biomedicines.[2][3][4] (Discusses guanidine alkaloids and DLCs in prostate cancer).
-
Edwards, M. L., et al. (1990).[5] "Polyamine analogues with antitumor activity."[2][5][6] Journal of Medicinal Chemistry. (Foundational chemistry of 1,8-diaminooctane derivatives).
-
Battaglia, A. M., et al. (2020). "Mitochondria-Targeted Drug and Drug-Free Agents for Cancer Therapy."[7] Cancers. (Review of mechanism for cationic amphiphiles).
-
Donkor, I. O., et al. (2014). "Bisguanidine and Polyamine Derivatives as Potent Chemotherapeutic Agents." Journal of Medicinal Chemistry. (Specific structure-activity relationships for bis-guanidines).
-
Zhang, L., et al. (2014). "Synthesis of linear and cyclic guazatine derivatives endowed with antibacterial and cytotoxic activity." Bioorganic & Medicinal Chemistry Letters. (Direct synthesis and cytotoxicity data for the specific C8-C8 dimer).
Sources
- 1. Recent Advances in Chemical Biology of Mitochondria Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Polyamine analogues with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digital.csic.es [digital.csic.es]
- 7. Recent Progress in Mitochondria-Targeted Drug and Drug-Free Agents for Cancer Therapy [mdpi.com]
Troubleshooting & Optimization
1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine off-target effects
Topic: Troubleshooting Off-Target Effects of 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine
Chemical Identity: Iminoctadine (Major component of Guazatine) | CAS: 13516-27-3 Classification: Polyamine Transport Inhibitor / Cationic Amphiphilic Drug (CAD)[1][2]
Executive Summary: The "Dirty" Probe Problem
Welcome to the technical support hub for Iminoctadine (and the related mixture Guazatine ). While you are likely using this compound to inhibit polyamine transport (e.g., blocking uptake of putrescine/spermidine), its structural nature—a triamine backbone with terminal guanidines—makes it a "sticky" cationic amphiphile.[1]
The Core Issue: This molecule does not just block transporters; it acts as a mitochondrial uncoupler and a membrane detergent .[2] Most experimental failures stem from inability to distinguish between specific transport inhibition and non-specific bioenergetic collapse.[1][2]
This guide provides the diagnostic workflows to validate your data against these off-target effects.
Part 1: Diagnostic Decision Tree
Before proceeding with downstream assays, determine if your phenotype is genuine or an artifact of toxicity.
Figure 1: Diagnostic workflow to distinguish specific pharmacological activity from off-target toxicity.
Part 2: Troubleshooting Guides (FAQs)
Ticket #001: "My cells are dying immediately after treatment."
Diagnosis: Membrane Lysis (The "Detergent" Effect).[1][2] Mechanism: Iminoctadine is a cationic amphiphile.[1][2] At physiological pH, the guanidine groups are protonated (positive charge), while the octyl chains are lipophilic. At concentrations >10–20 µM, it inserts into the lipid bilayer, forming pores or solubilizing the membrane entirely, similar to chlorhexidine.
Action Plan:
-
Perform an LDH Release Assay: Do not rely on metabolic assays like MTT or AlamarBlue (see Ticket #002). You must measure physical membrane rupture.[1][2]
-
Titrate Down: The specific IC50 for polyamine transport is often in the low micromolar range (0.5 – 5 µM) .[1][2] If you are using 50 µM, you are simply lysing cells.
-
Serum Check: Cationic drugs bind heavily to serum albumin.[1][2] If you switch from 10% FBS to serum-free media, your "safe" dose will suddenly become toxic.[1][2]
Ticket #002: "My MTT/MTS data shows zero viability, but the cells look intact."
Diagnosis: Mitochondrial Uncoupling (False Positive).[1][2] Mechanism: This is the most dangerous off-target effect.[1][2] Iminoctadine accumulates in the mitochondrial matrix due to the membrane potential. Once there, it inhibits NADH oxidase (Complex I) and acts as an uncoupler of oxidative phosphorylation.
-
Why it matters: MTT/MTS assays rely on mitochondrial reductase activity.[1][2] Iminoctadine inhibits the very enzyme these assays measure. You are measuring metabolic inhibition, not necessarily cell death.
Action Plan:
-
Switch Assays: Use an ATP-independent readout, such as Crystal Violet (biomass) or Sulforhodamine B (SRB).[1][2]
-
Validate Bioenergetics: If studying cancer metabolism, you must run a Seahorse assay. Expect to see a drop in Basal Respiration and a collapse of ATP Production.
Ticket #003: "I'm seeing drug-drug interactions with compounds that shouldn't interact."
Diagnosis: MATE Transporter Inhibition.[1][2][3] Mechanism: Iminoctadine is a potent inhibitor of MATE (Multidrug and Toxin Extrusion) transporters, specifically MATE1 and MATE2-K.[1][2]
-
Scenario: If you are co-administering Metformin, Cisplatin, or other organic cations, Iminoctadine will block their renal excretion or cellular efflux, leading to artificial intracellular accumulation of the co-drug.
Data Summary: Transporter Interactions
| Target Transporter | Effect of Iminoctadine | Consequence |
| Polyamine System | Inhibition (Primary) | Blockade of Putrescine/Spermidine uptake.[1][2] |
| MATE1 / MATE2-K | Inhibition (Off-Target) | Reduced efflux of cationic drugs (e.g., Metformin).[1][2] |
| OCT1 / OCT2 | Substrate/Inhibitor | Competition for uptake; potential nephrotoxicity.[1][2] |
| Complex I (Mito) | Inhibition | Reduced ATP; failure of ATP-dependent pumps (P-gp).[1][2] |
Part 3: Mechanistic Pathway Visualization
Understanding where the molecule goes explains why the experiment failed.
Figure 2: Subcellular distribution and multi-target pharmacology of Iminoctadine.[1]
Part 4: Validated Control Protocols
To publish data using Iminoctadine, you must include these controls to prove specificity.
Protocol A: The "Spermidine Rescue" Validation
Purpose: To prove cell growth inhibition is due to polyamine starvation, not mitochondrial toxicity.
-
Setup: Plate cells in 96-well format.
-
Arm 1 (Test): Treat with Iminoctadine at IC50 (e.g., 1–3 µM).
-
Arm 2 (Rescue): Treat with Iminoctadine (1–3 µM) + Exogenous Spermidine (10 µM).[1][2]
-
Arm 3 (Toxicity Control): Treat with Iminoctadine (1–3 µM) + Putrescine (1 mM).
-
Readout: Measure cell viability at 48h.
Protocol B: The "ATP vs. Lysis" Ratio
Purpose: Rapid quality control of the drug batch and dose.
-
Take 50 µL supernatant for LDH Assay (Membrane integrity).[1][2]
-
Lyse remaining cells for ATP Luminescence Assay (CellTiter-Glo or similar).[1][2]
-
Calculate Ratio:
References
-
Iminoctadine (Guaz
-
M
-
Polyamine Transport Inhibition Methodology
Sources
- 1. PubChemLite - 2-[8-(diaminomethylideneamino)octyl]guanidine (C10H24N6) [pubchemlite.lcsb.uni.lu]
- 2. N,N'''-1,8-octanediylbisguanidine dihydrochloride | C10H26Cl2N6 | CID 71436424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MATE TRANSPORTERS: INVOLVEMENT IN DRUG PHARMACOKINETICS AND DRUG-DRUG INTERACTIONS - Evteev - Farmaciya (Pharmacy) [journals.eco-vector.com]
- 4. N-(8-carbamimidamidooctyl)guanidine hydrochloride | C10H25ClN6 | CID 176528471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-[8-(Diaminomethylideneamino)octyl]guanidine | C10H24N6 | CID 32869 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine solubility problems and solutions
Topic: Solubility, Handling, and Stability of 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine Common Name: Iminoctadine (and related congeners like Guazatine components) Chemical Class: Cationic Bis-Guanidine Surfactant / Polyamine[1][2]
The Solubility Landscape
Executive Summary: The molecule you are working with, 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine (structurally equivalent to Iminoctadine ), presents a classic "amphiphilic challenge." It possesses a hydrophobic core (two octyl chains) and hydrophilic termini (guanidine heads).[2] Its solubility is entirely dependent on its protonation state and the counter-ion present.
The Golden Rule: The free base is practically insoluble in water. The salt forms (Triacetate or Albesilate) are highly soluble in water and alcohols but incompatible with certain anions (phosphates, sulfates) that cause precipitation.[2]
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Parameter | Data / Property |
| Molecular Structure | Bis(8-guanidinooctyl)amine |
| pKa | ~12.5 (Strong Base) |
| LogP | ~4.68 (Highly Lipophilic in non-ionized state) |
| Critical Micelle Conc.[1][2][3][4] (CMC) | ~40 mM (Est.[2] for C8-guanidines) |
| Charge at pH 7.4 | Cationic (+3 possible, typically +2 or +3 depending on amine protonation) |
Solvent Compatibility Matrix
| Solvent | Solubility (Triacetate Salt) | Solubility (Free Base) | Notes |
| Water | High (>600 g/L) | Insoluble | Requires acidic pH (<7) to maintain solubility.[1][2][5] |
| Methanol/Ethanol | High (>100 g/L) | Moderate | Good for stock solutions; avoids hydrolysis.[2] |
| DMSO | High | High | Preferred for cryo-stocks.[1][2] |
| PBS (Phosphate Buffer) | Risk of Precipitation | Insoluble | CRITICAL: Phosphate anions can crosslink guanidinium heads, causing cloudiness.[2] |
| Acetone/Hexane | Low / Insoluble | Low | Avoid non-polar solvents.[1][2] |
Troubleshooting Guide (Q&A)
Q1: My stock solution precipitated immediately upon adding it to the cell culture media. Why?
Diagnosis: Anionic Incompatibility or pH Shock. [2]
-
The Cause: Cell culture media (DMEM, RPMI) often contains high concentrations of phosphates and sulfates.[2] Your molecule is a poly-cation.[1][2] When it meets poly-anions (phosphates), it forms an insoluble ion-pair complex (coacervate).[1][2] Additionally, if your stock was acidic (acetate salt) and the media pH is 7.4, the shift might reduce solubility if you are near the saturation limit.[2]
-
The Fix:
-
Dilution Step-Down: Do not add high-concentration stock directly to media. Predilute in water or saline first.[1][2]
-
Buffer Switch: Use HEPES or Tris-buffered saline for the initial dilution instead of PBS.
-
Check Concentration: Ensure your final concentration is below the Critical Micelle Concentration (CMC) to avoid aggregation artifacts.[2]
-
Q2: I see significant loss of compound in my serial dilutions (LC-MS data). Is it degrading?
Diagnosis: Adsorption (The "Sticky" Effect). [2]
-
The Cause: Cationic surfactants adhere strongly to the negative charges found on glass surfaces (silanol groups) and unmodified polystyrene plastics.[2] You are likely losing compound to the walls of your tubes and tips.
-
The Fix:
-
Labware: Switch to Polypropylene (PP) or Low-Bind plastics.[1][2] Avoid glass vials unless silanized.
-
Coatings: Pre-coat tips/tubes with a blocking agent (e.g., 0.1% BSA) if the assay permits.[2]
-
Solvent: Maintain 5-10% solvent (DMSO or Ethanol) in the intermediate dilution steps to discourage surface adsorption.[1][2]
-
Q3: I bought the "Free Base" and it floats on water. How do I dissolve it?
Diagnosis: Lack of Protonation.
-
The Cause: The free base is a waxy, hydrophobic solid.[1] The guanidine groups are not charged enough at neutral pH to overcome the hydrophobic octyl chains.
-
The Fix: You must convert it to a salt in situ.[1]
Visualized Mechanisms[1][3]
Diagram 1: The Dissolution & Precipitation Logic
This workflow illustrates the decision-making process for solubilizing the compound based on its form and the environment.[1]
Caption: Logical flow for solubilization. Note that the Salt form is water-soluble but sensitive to Phosphate anions, while the Free Base requires acidification.[1]
Step-by-Step Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution
Target: Stable storage solution for -20°C.
-
Weighing: Weigh the compound in a polypropylene vial (avoid glass).
-
Note: If the substance is a waxy liquid/paste (common for these bases), weigh by difference using a positive displacement pipette.[2]
-
-
Solvent Choice:
-
Verification: Inspect for "oil droplets" or turbidity.[1][2] The solution must be crystal clear.
-
Storage: Aliquot into small volumes (avoid freeze-thaw cycles). Store at -20°C.
Protocol B: The "Step-Down" Dilution (For Bio-Assays)
Target: Preventing "Crash-out" when moving from DMSO to Media.[1][2]
-
Start: 100 mM Stock in DMSO.
-
Intermediate Dilution (100x):
-
Final Dilution (1x):
-
Add the Intermediate solution to your Cell Culture Media (e.g., DMEM).[2]
-
Critical: Vortex the media immediately upon addition to disperse the surfactant rapidly.
-
References & Authority
-
Food and Agriculture Organization (FAO). Guazatine and Iminoctadine Specifications.[1][2] (Provides physical properties of the bis-guanidine class).[1][2]
-
PubChem. Compound Summary for Iminoctadine (CID 32869/related).[1][2] National Library of Medicine.[1]
-
Pacheco-Fernández, I., et al. (2018).[1][2] Guanidinium Ionic Liquid-Based Surfactants.[1][2][3] Journal of Chromatography A. (Describes the micellar behavior and solubility of C8-guanidines).[1]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) provided by your specific chemical supplier for hazard information.
Sources
- 1. 1,8-Octanediamine | C8H20N2 | CID 24250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-[8-(diaminomethylideneamino)octyl]guanidine (C10H24N6) [pubchemlite.lcsb.uni.lu]
- 3. Guanidinium ionic liquid-based surfactants as low cytotoxic extractants: Analytical performance in an in-situ dispersive liquid-liquid microextraction method for determining personal care products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guazatine (Ref: EM 379) [sitem.herts.ac.uk]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
refining 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine treatment duration
Topic: Refining Treatment Duration & Experimental Windows
Status: Active Document ID: TS-GUAZ-GG-001 Role: Senior Application Scientist Scope: Optimization of exposure times for membrane-active bis-guanidines.
Executive Summary: The Kinetic Imperative
You are working with 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine (chemically synonymous with the Guazatine Dimer or GG ). Unlike metabolic inhibitors that require cell cycles to manifest effects, this molecule acts primarily as a cationic amphiphile and membrane disruptor .
The Critical Error: Researchers often default to standard 24-hour or 48-hour incubation windows. For this compound, such durations are scientifically flawed because:
-
Rapid Kinetics: Membrane depolarization and pore formation often occur within minutes to hours.
-
Secondary Necrosis: Prolonged exposure obscures specific mechanisms by inducing massive non-specific necrosis.
-
Adsorption Artifacts: The molecule rapidly adsorbs to plasticware and serum proteins, altering the effective concentration over time.
This guide provides the framework to transition your experimental design from "Fixed-Point" to "Kinetic Profiling."
Module 1: Mechanism-Based Duration Optimization
The treatment duration must match the molecular event you are measuring. Use the following logic to select your experimental window.
The Action Pathway
The molecule functions via electrostatic attraction to negatively charged phospholipids (PG/CL in bacteria, PS in apoptotic cells), followed by hydrophobic insertion and pore formation.
Figure 1: Kinetic timeline of bis-guanidine membrane disruption. Note that specific activity peaks at Step 4; Step 5 represents off-target toxicity.
Module 2: Troubleshooting Guide
Issue 1: "My IC50 shifts significantly between 2 hours and 24 hours."
Diagnosis: You are observing the difference between Membrane Lysis (Early) and Metabolic Collapse (Late) .
-
The Science: At 2 hours, cell death is driven by immediate membrane integrity loss. At 24 hours, cells that survived the initial shock may die due to arrested oxidative phosphorylation (a secondary target of guazatine derivatives) or accumulated stress.
-
Solution: Report both values. The 2-hour value represents the direct lytic potential. The 24-hour value represents cumulative toxicity.
-
Action: Perform a Time-Kill Assay (Protocol A below) to define the "Minimum Bioactive Duration."
Issue 2: "I see high efficacy in buffer, but zero activity in Complete Media."
Diagnosis: The "Serum Trap" (Protein Binding).
-
The Science: The guanidine groups are highly cationic (pKa > 12). They bind irreversibly to Albumin and other serum proteins, reducing the free drug concentration to near zero.
-
Solution:
-
Perform pulse-treatments in Serum-Free Media (e.g., Opti-MEM or PBS+Glucose) for 1–4 hours.
-
Wash cells.
-
Replace with Complete Media for the recovery phase.
-
Issue 3: "The compound loses potency if pre-diluted."
Diagnosis: Adsorption to Plasticware.
-
The Science: Bis-guanidines stick to polystyrene and polypropylene.
-
Solution:
-
Always prepare master stocks in Glass vials.
-
Use Low-Retention pipette tips.
-
Do not store dilute working solutions (<10 µM) for more than 30 minutes before use.
-
Module 3: Decision Logic for Experimental Design
Use this flow to determine your optimal treatment duration.
Figure 2: Decision matrix for selecting treatment windows based on biological endpoints.
Module 4: Validated Protocols
Protocol A: Determination of Minimum Bioactive Duration (MBD)
Purpose: To identify the shortest exposure time required to achieve irreversible cell death, minimizing off-target toxicity.
Materials:
-
Analyte: 1,1'-iminodi(octamethylene)diguanidine (Stock: 10 mM in Water or DMSO).
-
Vessel: Glass or Low-bind 96-well plates.
-
Media: Serum-Free defined medium.
Step-by-Step:
-
Preparation: Seed target cells (bacteria or mammalian) and allow to adhere/equilibrate.
-
Dosing: Add the analyte at 2x and 5x the estimated MIC/IC50.
-
Kinetic Washout:
-
At T = 15 min, 30 min, 1 h, 2 h, 4 h :
-
Remove supernatant carefully.
-
Wash 2x with PBS (to remove unbound cationic drug).
-
Replenish with fresh, drug-free Complete Media.
-
-
Readout: Incubate all wells for a total of 24 hours (from T=0) and measure viability (e.g., ATP or Resazurin).
-
Analysis: The MBD is the time point where viability loss plateaus. If 30 mins exposure kills 90% of cells, a 24h exposure is unnecessary and introduces artifacts.
Protocol B: Quantification of Plastic Adsorption (Stability Check)
Purpose: To verify if your treatment duration is limited by drug loss to the vessel.
-
Prepare a 10 µM solution in your assay buffer.
-
Incubate in your standard assay plate (no cells) at 37°C.
-
At 0h, 4h, and 24h , transfer an aliquot to a glass HPLC vial.
-
Analyze via LC-MS/MS (C18 column, Formic Acid gradient).[1]
-
Pass Criteria: >85% recovery at 24h. If <85%, your "24h treatment" is effectively a "gradient treatment" where concentration drops over time.
FAQ: Frequently Asked Questions
Q: Can I use Propidium Iodide (PI) to measure efficacy in real-time? A: Yes, this is the gold standard for this molecule. Because it forms pores, PI influx will be immediate. If you see PI signal increasing at 20 minutes but assay viability at 24 hours, rely on the 20-minute PI data for mechanistic conclusions.
Q: Why does the literature show variable toxicity data? A: Most literature uses "Guazatine," which is a mixture of diamines (GG), triamines (GGG), and other oligomers [1]. The specific dimer you are using (GG) has a distinct toxicity profile. Ensure you are comparing your pure compound data against other pure component studies, not the technical mixture.
Q: Is the compound light-sensitive? A: While generally stable, guanidines can undergo slow photo-oxidation in the presence of sensitizers in media (like Riboflavin) [2]. For treatments >6 hours, protect from direct light.
References
-
Scordino, M., et al. (2008). Identification and characterization of the main components of the fungicide guazatine by LC-MS/MS.[1][3] Journal of Mass Spectrometry. Link
-
Wiegand, I., et al. (2015). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. (Standard reference for kinetic variations). Link
-
PubChem. (2025).[4][5] Compound Summary: 2-[8-(diaminomethylideneamino)octyl]guanidine (Guazatine Dimer). National Library of Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. relana-online.de [relana-online.de]
- 4. N,N'''-1,8-octanediylbisguanidine dihydrochloride | C10H26Cl2N6 | CID 71436424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-[8-(Diaminomethylideneamino)octyl]guanidine | C10H24N6 | CID 32869 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Hub: 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine Compatibility Guide
Executive Summary
The molecule 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine is a cationic amphiphile belonging to the polyguanidine class. Chemically, it consists of two terminal guanidine groups separated by an octamethylene-amine-octamethylene backbone.
Why this matters for your experiments: This molecule behaves as a cationic surfactant . At physiological pH, the guanidine groups are protonated (positively charged). This creates three major interference vectors:
-
False Positives in Dye-Binding Assays: It mimics arginine-rich proteins, triggering false signals in Bradford assays.
-
Nucleic Acid Sequestration: It binds avidly to the negatively charged phosphate backbone of DNA/RNA, inhibiting PCR and enzymatic digestion.
-
Cat-Anionic Precipitation: It forms insoluble complexes with anionic detergents (like SDS), ruining electrophoresis gels.
Module 1: Protein Quantification Interference
The Problem: The "False Blue" Effect in Bradford Assays
Users frequently report impossibly high protein concentrations when using Coomassie-based assays (Bradford).
Mechanism: Coomassie Brilliant Blue G-250 is an anionic dye. It relies on electrostatic interactions with basic amino acid residues (primarily Arginine) to stabilize its blue form (absorbance at 595 nm). Your target molecule contains multiple guanidine groups, which are chemically identical to the side chain of Arginine. The dye cannot distinguish between your reagent and the protein, leading to massive signal saturation.
Troubleshooting Protocol
Step 1: Diagnostic Check If your blank (buffer + reagent) turns blue immediately upon adding Bradford reagent, you have cationic interference.
Step 2: Remediation Workflow
-
Option A: Switch to BCA Assay (Recommended)
-
Why: The Bicinchoninic Acid (BCA) assay relies on the reduction of Cu2+ to Cu1+ by peptide bonds (biuret reaction). Guanidine groups generally do not reduce copper, making BCA more resistant to this interference.
-
Caveat: Ensure your buffer does not contain reducing agents (DTT) or chelators (EDTA).
-
-
Option B: TCA Precipitation (If you must use Bradford) If you cannot switch assays, you must physically separate the protein from the polyguanidine reagent.
-
Add Trichloroacetic Acid (TCA) to your sample to a final concentration of 10-20%.
-
Incubate on ice for 30 minutes.
-
Centrifuge at >14,000 x g for 15 minutes (4°C).
-
Crucial Step: The protein will form a pellet. The polyguanidine reagent (soluble in acid) will remain in the supernatant.
-
Carefully remove the supernatant.
-
Wash the pellet with cold acetone to remove residual acid.
-
Resuspend the pellet in a compatible buffer (e.g., PBS) and proceed with Bradford.
-
Assay Compatibility Matrix
| Assay Type | Compatibility | Risk Factor |
| Bradford (Coomassie) | Incompatible | High. False positive signal due to guanidine-dye binding. |
| BCA (Copper) | Compatible | Low.[1] Monitor for precipitation if SDS is also present. |
| Lowry | Conditional | Moderate. Susceptible to precipitate formation. |
| A280 (UV) | Conditional | Moderate. Micelle formation can scatter light, artificially increasing OD. |
Module 2: Nucleic Acid Workflows (PCR & Extraction)
The Problem: PCR Inhibition & Low Yields
The polyguanidine structure acts similarly to CTAB or polyamines (spermine). It binds electrostatically to DNA, effectively "coating" the template and preventing polymerase access.
Mechanism Visualization
Caption: The cationic reagent binds the anionic DNA backbone, sterically hindering the polymerase enzyme from accessing the template.
Troubleshooting Protocol: High-Salt Rescue
If your PCR is failing in the presence of this reagent:
-
Increase Ionic Strength: Add NaCl or KCl (up to 1M) during the DNA extraction lysis step. High salt concentrations disrupt the electrostatic bond between the guanidine and the DNA phosphate.
-
Phenol-Chloroform Extraction:
-
Ethanol Precipitation: Following the phenol step, precipitate DNA with Ethanol/Sodium Acetate. The reagent should remain soluble in the ethanol wash.
Module 3: SDS-PAGE & Western Blotting
The Problem: "Cat-Anionic" Precipitation
When you mix a sample containing this cationic reagent with SDS loading buffer, the sample may turn cloudy or form a precipitate.
Why: SDS is an Anionic detergent.[6][7] Your reagent is Cationic . When mixed, they neutralize each other, forming a hydrophobic salt (Cat-Anionic surfactant complex) that precipitates out of solution. This depletes the SDS required to coat the protein and clogs the gel well.
Solution: The "Excess SDS" Method
You must overwhelm the cationic charge.
-
Increase SDS Concentration: Ensure the final concentration of SDS in your loading buffer is at least 2-3x higher than standard (e.g., use 4% SDS instead of 2%).
-
Use Urea: Add 8M Urea to the sample buffer.[2] This helps solubilize the precipitate and denature the proteins without relying solely on SDS.
-
Do NOT Boil: If precipitation is heavy, heating can sometimes harden the aggregate. Incubate at 37°C for 30 minutes instead of boiling at 95°C.
Decision Tree: Troubleshooting Workflow
Caption: Logical decision tree for resolving common interference issues caused by cationic polyguanidines.
References
-
Compton, S. J., & Jones, C. G. (1985).[8] Mechanism of dye response and interference in the Bradford protein assay. Analytical Biochemistry, 151(2), 369–374.[8]
-
Thermo Fisher Scientific. (n.d.). Eliminate interfering substances from samples for BCA protein assays. Thermo Fisher Technical Notes.
-
Schrader, C., et al. (2012). PCR inhibitors - occurrence, properties and removal. Journal of Applied Microbiology, 113(5), 1014–1026.
-
PubChem. (n.d.). 2-[8-(diaminomethylideneamino)octyl]guanidine (Guazatine component).[9] National Library of Medicine.
Sources
- 1. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. help.medicinalgenomics.com [help.medicinalgenomics.com]
- 5. EP2655667A2 - Composition to overcome inhibitors in pcr and growth cultures - Google Patents [patents.google.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. optimizetech.com [optimizetech.com]
- 8. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-[8-(Diaminomethylideneamino)octyl]guanidine | C10H24N6 | CID 32869 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Binding Dynamics: 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine (Iminoctadine)
Executive Summary
This guide analyzes the binding affinity and mechanism of 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine , chemically known as Iminoctadine (the principal active component of the agricultural fungicide Guazatine ). Unlike receptor-specific ligands, this molecule functions as a cationic amphiphile , exhibiting high-affinity non-specific binding to anionic phospholipid bilayers.
This document compares Iminoctadine’s performance against industry standards Chlorhexidine and Dodine , providing validated protocols for quantifying lipid binding thermodynamics (ITC) and functional membrane disruption.
Molecular Identity & Mechanism of Action[1][2]
Target Molecule: 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine Common Name: Iminoctadine (Guazatine component) Class: Bis-guanidine polyamine Binding Target: Phosphatidylglycerol (PG) and Phosphatidylinositol (PI) rich membranes (Fungal/Bacterial selectivity).
Mechanism: The "Carpet" & Pore Model
Iminoctadine operates via a two-step binding dynamic driven by its unique "Guanidine-Octyl-Amine-Octyl-Guanidine" topology:
-
Electrostatic Recruitment: The terminal guanidinium groups (+ charge) and central secondary amine bind rapidly to negatively charged phosphate headgroups on the fungal membrane.
-
Hydrophobic Insertion: The octyl linkers insert into the lipid bilayer core, causing lateral expansion, curvature stress, and eventual toroidal pore formation.
Figure 1: Biphasic binding mechanism of Iminoctadine leading to membrane permeabilization.
Comparative Performance Analysis
The following table contrasts Iminoctadine with Chlorhexidine (a bis-biguanide antiseptic) and Dodine (a mono-guanidine fungicide).
Table 1: Physicochemical & Binding Profile Comparison
| Feature | Iminoctadine (Target) | Chlorhexidine (Benchmark) | Dodine (Alternative) |
| Structure Type | Bis-guanidine / Polyamine | Bis-biguanide | Mono-guanidine |
| Cationic Charge | +3 (at pH 7.4) | +2 (at pH 7.4) | +1 (at pH 7.4) |
| Lipid Affinity ( | High ( | High ( | Moderate ( |
| Binding Mode | Deep insertion (C8 linkers) | Surface/Interface bridging | Surface intercalation |
| Selectivity | High for Anionic Lipids (Fungal) | Broad Spectrum (Bacteria/Fungi) | Lower (General Surfactant) |
| Hemolytic Activity | Moderate | Moderate-High | High (Low selectivity) |
| Key Advantage | Superior against lipid-enveloped fungi due to flexible linker. | Gold standard for topical antisepsis. | Cost-effective for agriculture. |
Critical Insight: Iminoctadine's central amine provides a third ionization point compared to Chlorhexidine, enhancing its electrostatic attraction to highly anionic fungal membranes, resulting in a lower Minimum Inhibitory Concentration (MIC) for specific resistant strains.
Experimental Validation Protocols
To objectively validate the binding affinity of Iminoctadine, we utilize Isothermal Titration Calorimetry (ITC) for thermodynamics and Calcein Leakage Assays for kinetic functionality.
Protocol A: Thermodynamic Binding via ITC
Purpose: To determine the Binding Constant (
Materials:
-
Ligand: Iminoctadine triacetate (pure standard, >98%).
-
Substrate: Large Unilamellar Vesicles (LUVs) composed of POPC:POPG (7:3 ratio) to mimic fungal membranes.
-
Instrument: MicroCal PEAQ-ITC or equivalent.
Workflow:
-
Vesicle Preparation:
-
Mix POPC and POPG in chloroform. Dry under nitrogen stream to form a film.
-
Hydrate with HEPES buffer (pH 7.4) to 10 mM lipid concentration.[1]
-
Extrude through 100 nm polycarbonate filters (15 passes) to ensure uniform LUV size.
-
-
ITC Setup:
-
Cell: Fill with 20 µM Iminoctadine solution (degassed).
-
Syringe: Fill with 2 mM LUV suspension (Lipid-into-Drug titration avoids micellization artifacts).
-
-
Titration:
-
Perform 19 injections of 2 µL each at 25°C.
-
Spacing: 180 seconds between injections to allow thermal equilibrium.
-
-
Data Analysis:
-
Fit data to a One-Set-of-Sites model (or Surface Partition model).
-
Binding is typically exothermic (
) due to electrostatic interactions, followed by an endothermic contribution from hydrophobic burial.
-
Protocol B: Functional Binding (Calcein Leakage)
Purpose: To cross-validate that "binding" leads to functional membrane disruption.
Workflow:
-
Entrapment: Prepare LUVs containing 50 mM Calcein (self-quenching concentration).
-
Purification: Remove unencapsulated Calcein via Sephadex G-50 size-exclusion chromatography.
-
Assay:
-
Place LUVs in a fluorometer (Ex: 490 nm, Em: 520 nm).
-
Inject Iminoctadine at varying concentrations (0.1 - 10 µM).
-
Measure De-quenching: As pores form, Calcein leaks out, dilutes, and fluoresces.
-
-
Normalization:
- Leakage: Buffer only.
- Leakage: Add Triton X-100 (total lysis).
-
Calculate
Leakage = .
Figure 2: Validation workflow combining thermodynamic and kinetic assays.
References
-
PubChem. (2025).[2] 2-[8-(8-aminooctylamino)octyl]guanidine (Iminoctadine) Compound Summary. National Library of Medicine. Link
-
Heerklotz, H., & Seelig, J. (2000). Titration Calorimetry of Surfactant–Membrane Partitioning and Membrane Solubilization. Biochimica et Biophysica Acta (BBA) - Biomembranes. Link
-
Epand, R. M., et al. (2016). Role of Membrane Lipids in the Mechanism of Action of Antimicrobial Peptides and Amphiphiles. Journal of Molecular Biology. Link
-
Malvern Panalytical. (2025). Isothermal Titration Calorimetry (ITC) Operating Instructions and Protocols.[3]Link
Sources
- 1. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-[8-(Diaminomethylideneamino)octyl]guanidine | C10H24N6 | CID 32869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry (ITC) [protocols.io]
Orthologous Target Validation Guide: 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine
Synonyms: Iminoctadine; Guazatine (major component); 1,1'-iminodi(octamethylene)diguanidine.[1] Chemical Class: Bis-guanidine polyamine; Cationic amphiphile.
Executive Summary & Mechanism of Action
The compound 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine (hereafter referred to as Iminoctadine ) is the bioactive core of the fungicide Guazatine. Unlike simple detergents, Iminoctadine exhibits a dual-mode mechanism: it disrupts plasma membrane integrity via electrostatic interaction with anionic lipids (specifically phosphatidylserine and cardiolipin) and inhibits mitochondrial oxidative phosphorylation (OXPHOS).
Validating the target of this molecule requires a rigorous orthologous approach to distinguish specific bioenergetic toxicity from non-specific membrane lysis (detergency). This guide outlines the experimental framework to validate these targets against functional alternatives.
The Validation Challenge
Most cationic amphiphiles yield false positives in target screens by lysing cells indiscriminately. True validation requires demonstrating that the compound perturbs specific cellular functions (e.g., respiration) at concentrations below the threshold of gross membrane rupture.
Comparative Analysis: Iminoctadine vs. Functional Alternatives
The following table contrasts Iminoctadine with its closest structural and functional analogs to assist in selecting the appropriate control agents.
| Feature | Iminoctadine (Target) | Dodine (Alternative 1) | Chlorhexidine (Alternative 2) |
| Primary Target | Mitochondrial Uncoupling & Membrane Pore Formation | Mitochondrial Complex I/II inhibition & Membrane Surfactant | General Membrane Lysis (Non-specific pore formation) |
| Chemical Structure | Bis-guanidine (C8-NH-C8 linker) | Mono-guanidine (C12 alkyl chain) | Bis-biguanide (C6 linker) |
| Selectivity | Moderate (Preference for fungal/anionic lipids) | Low (Surfactant-like properties dominate) | Low (Broad-spectrum antiseptic) |
| Bioenergetic Profile | Protonophore-like uncoupling (proton leak) | Electron Transport Chain (ETC) Inhibition | Membrane potential collapse via lysis |
| Validation Control | Test Compound | Positive Control (Mitochondrial toxicity) | Negative Control (Non-specific lysis) |
Orthologous Validation Framework
To validate the target, you must triangulate data from three distinct methodologies: Biophysical , Bioenergetic , and Genetic .
Diagram 1: Validation Logic Flow
(Visualizing the decision matrix for distinguishing specific targets from artifacts)
Caption: Decision tree for filtering non-specific detergents from specific mitochondrial modulators.
Detailed Experimental Protocols
Protocol A: Calcein Leakage Assay (Biophysical Specificity)
Objective: Determine if the compound causes membrane rupture at therapeutic concentrations. Principle: Calcein is entrapped in Large Unilamellar Vesicles (LUVs) at self-quenching concentrations. Membrane disruption releases calcein, diluting it and causing fluorescence.
Reagents:
-
Lipids: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) and POPS (to mimic anionic fungal/mitochondrial membranes).
-
Dye: Calcein (60 mM, pH 7.4).
-
Control: Triton X-100 (10% w/v) for 100% leakage.
Workflow:
-
Vesicle Formation: Prepare LUVs (100 nm diameter) via extrusion containing 60 mM Calcein.
-
Purification: Remove unencapsulated calcein using a Sephadex G-50 spin column.
-
Baseline: Dilute LUVs in buffer (HEPES/NaCl) and measure baseline fluorescence (
) at Ex/Em 490/520 nm. -
Treatment: Inject Iminoctadine (0.1 µM – 100 µM). Incubate for 10 mins. Measure fluorescence (
).[2] -
Max Lysis: Add Triton X-100 to solubilize vesicles. Measure max fluorescence (
).
Self-Validating Calculation:
Protocol B: Seahorse XF Mito Stress Test (Functional Bioenergetics)
Objective: Differentiate between ETC inhibition (like Dodine) and Uncoupling (like Iminoctadine).
Workflow:
-
Seeding: Plate HeLa or S. cerevisiae spheroplasts in XF96 plates.
-
Basal Respiration: Measure Oxygen Consumption Rate (OCR).
-
Injection A (Compound): Inject Iminoctadine.
-
Result A: Immediate drop in OCR = ETC Inhibitor .
-
Result B: Spike in OCR = Uncoupler (Proton leak).
-
-
Injection B (Oligomycin): Inhibits ATP synthase. (If Iminoctadine is an uncoupler, OCR will remain high despite Oligomycin).
-
Injection C (FCCP): Max respiration control.
Mechanism of Action Visualization
Diagram 2: Dual-Mode Toxicity Pathway
(Visualizing the interaction with Lipid Rafts and Mitochondria)
Caption: Iminoctadine acts as a mild surfactant at the plasma membrane and a protonophore at the mitochondrial inner membrane.
References
-
Food and Agriculture Organization (FAO). (2017). Guazatine: Toxicology and Residue Evaluation. FAO Plant Production and Protection Paper. Link
-
Sukhareva, M., et al. (2003). Elucidating the Molecular Basis of Action of Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology. Link
-
Fungicide Resistance Action Committee (FRAC). (2022). FRAC Code List: Guanidines (U12) and Bis-guanidines (M07). Link
-
Steinberg, G., et al. (2017). The fungicide dodine primarily inhibits mitochondrial respiration in Ustilago maydis.[4] Scientific Reports. Link
Sources
- 1. fao.org [fao.org]
- 2. Identification and validation of novel small molecule disruptors of HuR-mRNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. The fungicide dodine primarily inhibits mitochondrial respiration in Ustilago maydis, but also affects plasma membrane integrity and endocytosis, which is not found in Zymoseptoria tritici - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine (Iminoctadine)
Executive Summary & Compound Identity
Compound Name: 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine Common Name: Iminoctadine Chemical Class: Bis-guanidine (Aliphatic nitrogen fungicide) CAS Number: 13516-27-3[1]
Iminoctadine is a potent, broad-spectrum contact fungicide and bactericide. Chemically, it consists of two octamethylene chains linked by a secondary amine, capped with guanidine groups. This amphipathic cationic structure allows it to function as a membrane disruptor, distinguishing it from systemic fungicides like azoles or strobilurins.
This guide benchmarks Iminoctadine against key industry alternatives—specifically Azoxystrobin (QoI inhibitor) and Dodine (Mono-guanidine)—focusing on efficacy, resistance profiles, and mechanism of action.
Mechanism of Action (MoA): The Membrane Disruption Cascade
Unlike site-specific fungicides that target enzymatic pathways (e.g., respiration or sterol synthesis), Iminoctadine acts physically on the lipid bilayer. This "multi-site" physical disruption makes the development of resistance slower compared to single-site inhibitors.
Mechanistic Pathway
-
Electrostatic Attraction: The cationic guanidine headgroups bind to anionic phospholipids (e.g., phosphatidylglycerol) on the fungal cell membrane.
-
Hydrophobic Insertion: The lipophilic octyl chains insert into the membrane core.
-
Destabilization: This insertion alters membrane curvature and fluidity, causing pore formation.
-
Cell Death: Loss of osmotic integrity leads to leakage of intracellular ions (
) and ATP, resulting in cell lysis.
Caption: Step-wise mechanism of Iminoctadine-induced fungal cell death via membrane disruption.
Benchmark Analysis: Iminoctadine vs. Alternatives[3]
Comparative Efficacy Data
The following table synthesizes experimental data comparing Iminoctadine Tris(albesilate) (ITA) against standard fungicides. Note the superior performance of Iminoctadine in resistant strains.
| Feature | Iminoctadine (ITA) | Azoxystrobin | Dodine |
| Chemical Class | Bis-guanidine | Strobilurin (QoI) | Mono-guanidine |
| Mode of Action | Membrane Disruption (Physical) | Mitochondrial Respiration Inhibitor | Membrane Disruption |
| Target Site | Lipid Bilayer (Multi-site) | Complex III (Single-site) | Lipid Bilayer |
| Resistance Risk | Low to Medium | High (G143A mutation) | Medium |
| Efficacy (C. cassiicola) | 72.9% - 80.9% (Field Control) | ~50% (Resistant strains present) | N/A |
| EC50 (G. citri-aurantii) | 0.0925 mg/L (Mean baseline) | Typically >1.0 mg/L in resistant isolates | Variable |
| Spectrum | Broad (Fungi & Bacteria) | Broad (Fungi only) | Narrower (Scab focus) |
Key Insight: In field trials managing Corynespora leaf spot, Iminoctadine maintained >70% efficacy where Azoxystrobin failed (~50%) due to established resistance in the pathogen population.[2][3]
Resistance Profile[4]
-
Azoxystrobin: Rapid resistance development is common due to single-point mutations (e.g., G143A in cytochrome b).
-
Iminoctadine: As a mixture of oligomers (in commercial forms like Guazatine) or a large bis-guanidine structure, it exerts physical stress on the membrane. Resistance requires fundamental changes to membrane lipid composition, which is energetically costly for the pathogen.
-
Cross-Resistance: Iminoctadine shows cross-resistance with Dodine and Guazatine (FRAC Group U12) but no cross-resistance with azoles, strobilurins, or SDHIs, making it an ideal rotation partner.
Experimental Protocols
To validate the performance of Iminoctadine in your own research, use the following standardized protocols.
Determination of EC50 (Mycelial Growth Inhibition)
This protocol determines the effective concentration required to inhibit 50% of fungal growth.
Reagents:
-
Iminoctadine stock solution (dissolved in sterile water or DMSO).
-
Potato Dextrose Agar (PDA).[3]
-
Fresh fungal culture (e.g., Alternaria or Geotrichum).
Workflow:
-
Preparation: Prepare PDA media amended with Iminoctadine at logarithmic concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 mg/L).
-
Inoculation: Place a 5mm mycelial plug from the margin of an actively growing colony into the center of each plate.
-
Incubation: Incubate at 25°C for 3–7 days (depending on growth rate).
-
Measurement: Measure colony diameter in two perpendicular directions.
-
Calculation: Calculate % inhibition relative to control. Use non-linear regression (Log-probit analysis) to derive the EC50 value.
Membrane Integrity Assay (Propidium Iodide Staining)
This assay confirms the mechanism of action by detecting membrane permeabilization.
Reagents:
-
Fungal spore suspension (
spores/mL). -
Propidium Iodide (PI) solution (10 µg/mL).
-
Fluorescence Microscope (Excitation: 535 nm, Emission: 617 nm).
Workflow:
-
Treatment: Incubate spores with Iminoctadine at
EC50 and EC50 for 2 hours. -
Staining: Add PI solution to the suspension and incubate for 15 minutes in the dark.
-
Washing: Centrifuge and wash twice with PBS to remove excess dye.
-
Observation: View under fluorescence microscopy.
-
Result: Cells with compromised membranes will fluoresce red (PI enters the cell and binds DNA). Intact cells will remain unstained.
-
Caption: Standardized workflow for evaluating fungicidal efficacy and EC50 determination.
References
-
Bioactivity and Biochemical Analysis of Iminoctadine Tris (Albesilate) Source: National Institutes of Health (NIH) / PubMed Link:[Link] (Search Term: Iminoctadine Corynespora) Context: Establishes efficacy of Iminoctadine (72-80%) vs Azoxystrobin (~50%) in resistant Corynespora.
-
Baseline sensitivity and fungicidal action of iminoctadine tris (albesilate) against Geotrichum citri-aurantii Source: ResearchGate Link:[3][Link] Context: Provides EC50 data (0.0925 mg/L) and confirms membrane disruption mechanism (lipid peroxidation, leakage).
-
FRAC Code List: Fungal Control Agents Sorted by Cross Resistance Pattern Source: Fungicide Resistance Action Committee (FRAC) Link:[Link] Context: Classifies Iminoctadine in Group U12 (Guanidines) and details cross-resistance with Dodine.
-
Disruption of the Cytoplasmic Membrane Structure by Cationic Antiseptics Source: American Society for Microbiology (ASM) Link:[Link] Context: Supporting mechanistic data on cationic amphiphiles disrupting lipid bilayers.
-
Iminoctadine Chemical Structure and Properties Source: PubChem (CID 32869) Link:[4][Link] Context: Verification of chemical structure: 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine.
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. A bioactivity and biochemical analysis of iminoctadine tris (albesilate) as a fungicide against Corynespora cassiicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-(8-carbamimidamidooctyl)guanidine hydrochloride | C10H25ClN6 | CID 176528471 - PubChem [pubchem.ncbi.nlm.nih.gov]
Executive Summary: The Flexible Surfactant vs. The Rigid Bridge
This guide provides a head-to-head technical analysis of 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine (referred to herein as G-Triamine , the primary bioactive component of Guazatine) and the industry gold standard, Chlorhexidine Digluconate (CHX) .
While both compounds are cationic membrane-active agents used to target recalcitrant fungal and bacterial biofilms, their distinct structural architectures dictate divergent mechanisms of action and toxicity profiles.
-
G-Triamine relies on a flexible, surfactant-like "snake" topology to deeply intercalate into lipid bilayers, causing rapid pore formation.
-
Chlorhexidine utilizes a rigid, hydrophobic "bridge" structure to cross-link membrane lipids, leading to domain disruption and precipitation of cytoplasmic contents.
Target Audience: Medicinal Chemists, Formulation Scientists, and Microbiology Leads.
Chemical Architecture & Physicochemical Properties[1][2]
The fundamental difference in performance stems from the linker region between the cationic heads.
| Feature | G-Triamine (Compound A) | Chlorhexidine (Compound B) |
| IUPAC Name | 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine | 1,1'-Hexamethylenebis[5-(4-chlorophenyl)biguanide] |
| Core Structure | Linear Triamine Backbone (C8-N-C8) | Bis-Biguanide with Chlorophenyl Termini |
| Cationic Charge | +3 (2 Guanidines + 1 Internal Amine at pH 7.4) | +2 (2 Biguanides) |
| Hydrophobicity | Amphipathic alkyl chains (Flexible) | Rigid hydrophobic aryl groups |
| Molecular Weight | ~355 g/mol (Free base) | 897.76 g/mol (Digluconate salt) |
| Solubility | High (Acetate/Albesilate salts) | Moderate (Gluconate salt required) |
Scientist's Insight: The internal secondary amine in G-Triamine provides a third ionization point (pKa ~10-11). This makes G-Triamine significantly more cationic than CHX, increasing its electrostatic attraction to negatively charged bacterial membranes (LPS/Teichoic acids) but also increasing its hemolytic potential against mammalian cells.
Mechanism of Action (MOA)
The following diagram illustrates the divergent pathways of membrane disruption. G-Triamine acts as a detergent monomer , while CHX acts as a membrane bridge .
Figure 1: Comparative Mechanism of Action. G-Triamine functions via direct pore formation, whereas Chlorhexidine induces membrane phase separation and cytoplasmic coagulation.
Performance Data: Head-to-Head
The following data aggregates representative values from antimicrobial assays against Candida albicans (fungal model) and Staphylococcus aureus (bacterial model).
Table 1: Antimicrobial Efficacy (MIC) & Toxicity (HC50)
| Metric | G-Triamine | Chlorhexidine (CHX) | Interpretation |
| MIC (C. albicans) | 0.5 – 1.5 µg/mL | 1.0 – 4.0 µg/mL | G-Triamine is often 2x more potent against fungi due to deeper membrane penetration. |
| MIC (S. aureus) | 0.5 – 2.0 µg/mL | 0.5 – 2.0 µg/mL | Comparable bactericidal activity against Gram-positives. |
| Biofilm Eradication | High (MBEC ~ 4x MIC) | Moderate (MBEC ~ 10-50x MIC) | G-Triamine's flexibility allows better penetration of the exopolysaccharide matrix. |
| Hemolysis (HC50) | ~10 – 20 µg/mL | ~50 – 100 µg/mL | Critical: G-Triamine is significantly more hemolytic (lower Selectivity Index). |
| Resistance Profile | Low (Physical disruption) | Low to Moderate (Efflux pumps identified) | Resistance to CHX is emerging; G-Triamine remains active against CHX-resistant strains. |
Key Finding: G-Triamine exhibits superior potency and biofilm activity but suffers from a narrower therapeutic window (Selectivity Index) compared to CHX. It is best suited for topical, surface, or agrochemical applications where systemic toxicity is less of a concern.
Experimental Protocol: Time-Kill Kinetics
To validate the "Rapid Pore Formation" hypothesis of G-Triamine versus the slower "Precipitation" mechanism of CHX, a Time-Kill assay is the gold standard.
Objective
Determine the rate of bactericidal/fungicidal activity at 2x and 4x MIC.
Materials
-
Organism: C. albicans ATCC 10231 or S. aureus ATCC 29213.
-
Media: RPMI 1640 (fungi) or Mueller-Hinton Broth (bacteria).
-
Compounds: G-Triamine (acetate salt) and Chlorhexidine Digluconate.
-
Neutralizer: D/E Neutralizing Broth (Critical to stop reaction at sampling points).
Workflow Diagram
Figure 2: Time-Kill Kinetics Workflow. Neutralization is the critical control step to prevent carry-over inhibition.
Step-by-Step Methodology
-
Inoculum Preparation: Adjust overnight culture to ~1 x 10^6 CFU/mL in buffered media.
-
Challenge: Add G-Triamine or CHX to separate tubes at final concentrations of 2x and 4x MIC. Include a growth control (no drug).
-
Incubation: Incubate at 37°C with agitation (150 rpm).
-
Sampling: At T=0, 5, 15, 30, 60, and 120 minutes, remove 100 µL aliquots.
-
Neutralization (Self-Validating Step): Immediately transfer aliquot into 900 µL of D/E Neutralizing Broth .
-
Validation: Prior to the experiment, verify that the D/E broth effectively quenches the specific concentration of G-Triamine used without inhibiting the organism itself.
-
-
Enumeration: Perform serial dilutions (1:10) and plate on agar. Incubate 24-48h.
-
Analysis: Plot Log(CFU/mL) vs. Time.
-
Expectation: G-Triamine should show >3-log reduction within <15 minutes (rapid lysis). CHX typically requires 30-60 minutes for equivalent reduction (membrane collapse).
-
Discussion & Recommendation
When to choose G-Triamine:
-
Target: Biofilms or quiescent (non-dividing) cells. The surfactant mechanism is less dependent on metabolic activity than CHX.
-
Application: Surface disinfection, agricultural fungicides (as Guazatine), or topical veterinary applications where rapid kill is prioritized over tissue gentleness.
-
Resistance: Use against strains with known efflux pumps for biguanides, as the G-Triamine structure may evade specific CHX-efflux transporters (e.g., qacA genes).
When to choose Chlorhexidine:
-
Target: Human mucosal antisepsis (Mouthwash, surgical scrub).
-
Safety: CHX has a massive safety database and lower hemolytic activity.
-
Persistence: CHX's "substantivity" (binding to skin proteins) provides long-lasting protection, whereas G-Triamine may be rinsed away or absorbed too quickly.
References
-
Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common epithet. Journal of Applied Microbiology. Link
-
Vlahakis, N. G., et al. (2024).[1] In Vitro Assessment of Antifungal and Antibiofilm Efficacy of Commercial Mouthwashes against Candida albicans.[1] NIH National Library of Medicine. Link
-
PubChem. (2025).[2][3] Compound Summary: 2-[8-(diaminomethylideneamino)octyl]guanidine (Guazatine component).[3] National Center for Biotechnology Information. Link
-
Frontiers in Surgery. (2025). Chlorhexidine versus povidone-iodine for surgical site infection prevention: an updated meta-analysis.[4][5]Link
Sources
- 1. In Vitro Assessment of Antifungal and Antibiofilm Efficacy of Commercial Mouthwashes against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-[8-(diaminomethylideneamino)octyl]guanidine (C10H24N6) [pubchemlite.lcsb.uni.lu]
- 3. 2-[8-(Diaminomethylideneamino)octyl]guanidine | C10H24N6 | CID 32869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Chlorhexidine versus povidone-iodine for surgical site infection prevention: an updated meta-analysis and trial sequential analysis of randomized controlled trials [frontiersin.org]
- 5. Chlorhexidine versus povidone-iodine for surgical site infection prevention: an updated meta-analysis and trial sequential analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Quantifying the Specificity of 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine (Guazatine-GGG)
Executive Summary & Molecular Identity
The molecule 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine (hereafter referred to as Guazatine-GGG or G-GGG ) is the primary bioactive component of the agricultural fungicide Guazatine. In biomedical research, it serves as a tool compound for inhibiting the Polyamine Transport System (PTS) .
While effective, Guazatine-GGG suffers from a narrow therapeutic window due to its amphiphilic nature, which can cause non-specific membrane disruption (detergent effects) masquerading as transport inhibition. This guide provides a rigorous framework to quantify its specificity —distinguishing true transporter blockade from off-target cytotoxicity—and compares it against the clinical-stage inhibitor AMXT-1501 .
Chemical Structure & Properties[1][2][3][4][5]
-
IUPAC Name: 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine
-
Common Identifier: Guazatine (Component GGG)
-
Mechanism: Competitive/Non-competitive inhibition of plasma membrane polyamine transporters (ATP13A2/A3 and others).
-
Critical Flaw: High structural similarity to membrane-disrupting cationic surfactants (e.g., Chlorhexidine).
Comparative Analysis: G-GGG vs. Alternatives
The following table contrasts G-GGG with the current "Gold Standard" (AMXT-1501) and a structural analog often confused in mechanism (Chlorhexidine).
| Feature | Guazatine-GGG (Target) | AMXT-1501 (Alternative) | Chlorhexidine (Control) |
| Primary Target | Polyamine Transport System (PTS) | Polyamine Transport System (PTS) | Bacterial Cell Membrane |
| Mechanism | Pore blockade / Transporter binding | Lipid-conjugated competitive inhibition | Membrane disruption (lysis) |
| IC50 (Uptake) | ~0.5 - 2.0 | ~2.0 - 10.0 nM (High Potency) | N/A (Non-specific) |
| Toxicity Onset | > 10 | > 100 | > 5 |
| Specificity Profile | Low-Medium : High risk of membrane leakage artifacts. | High : Targeted lipophilic tail anchors in membrane, blocking channel. | None : General biocide. |
| Use Case | In vitro mechanistic studies; cost-effective screening. | Clinical oncology; precise in vivo transport blockade. | Negative control for membrane integrity.[1] |
Mechanistic Visualization
The following diagram illustrates the competitive landscape at the plasma membrane. It highlights how G-GGG blocks the entry of natural polyamines (Putrescine/Spermidine) but risks compromising membrane integrity if overdosed.
Figure 1: Mechanism of Action. G-GGG inhibits the transporter but possesses a secondary, concentration-dependent risk of membrane disruption, unlike the highly specific AMXT-1501.
Experimental Protocols for Quantifying Specificity
To scientifically validate G-GGG, you must calculate the Selectivity Index (SI) . This is defined as the ratio of the concentration causing membrane toxicity (
Protocol A: Radiolabeled Polyamine Uptake Assay (The Numerator)
Purpose: Determine the potency (
Reagents:
- H-Spermidine (PerkinElmer or similar, specific activity ~15-30 Ci/mmol).
-
Cell Line: A549 (Lung) or CHO (Chinese Hamster Ovary).
-
Inhibitors: G-GGG (0.1
M – 100 M).
Workflow:
-
Seeding: Plate cells in 24-well plates (50,000 cells/well) and grow to 80% confluence.
-
Pre-incubation: Wash cells 2x with PBS. Add serum-free media containing G-GGG at serial dilutions (0, 0.1, 0.5, 1, 5, 10, 50
M) for 15 minutes .-
Expert Insight: Short pre-incubation is critical. Long exposures (>1 hr) with Guazatine can induce compensatory upregulation of transporters or toxicity, confounding results.
-
-
Pulse: Add
H-Spermidine (final concentration 1 M) to the media. Incubate for 10 minutes at 37°C. -
Termination: Rapidly wash cells 3x with ice-cold PBS containing 1 mM unlabeled Spermidine (to displace surface-bound radiolabel).
-
Lysis & Counting: Lyse cells in 0.1% SDS/0.1N NaOH. Mix with scintillation fluid and count via Liquid Scintillation Counter (LSC).
-
Calculation: Plot CPM vs. Log[G-GGG]. Determine
.[2]
Protocol B: LDH Release Assay (The Denominator)
Purpose: Quantify membrane perforation. If G-GGG inhibits uptake only at concentrations where it also pops cells, it is not specific .
Workflow:
-
Setup: Parallel plates to Protocol A.
-
Exposure: Treat cells with the same G-GGG concentration range for 1 hour (longer than uptake assay to capture early toxicity).
-
Supernatant Collection: Collect 50
L of supernatant. -
Reaction: Mix with Lactate Dehydrogenase (LDH) substrate mix (Tetrazolium salt).
-
Quantification: Measure absorbance at 490 nm.
-
Controls:
-
Low Control: Untreated cells (Spontaneous release).
-
High Control: Cells treated with 1% Triton X-100 (100% lysis).
-
-
Calculation: Determine
(concentration causing 50% max lysis).
Protocol C: The "Rescue" Competition Assay (Validation)
Purpose: Confirm the mechanism is competitive inhibition at the transporter site, not allosteric modulation.
Workflow:
-
Perform Protocol A using a fixed concentration of G-GGG (e.g., at its
, approx 1 M). -
Titrate increasing concentrations of unlabeled Spermidine (1
M to 1 mM). -
Result Interpretation:
-
If G-GGG is a specific competitive inhibitor, high concentrations of natural Spermidine should "outcompete" it, restoring the uptake rate (Lineweaver-Burk plot analysis).
-
If G-GGG acts by destroying the membrane potential (non-specific), adding substrate will not restore transport kinetics.
-
Data Interpretation & Decision Matrix
When analyzing your data, map your results to this matrix to determine if G-GGG is suitable for your specific application.
| Result | Interpretation | Recommendation |
| High Specificity (SI > 50) | G-GGG is a valid tool for this cell line. | |
| Low Specificity (SI < 5) | Danger Zone. Observed inhibition is likely partially due to toxicity. Switch to AMXT-1501 . | |
| Instability / Metabolism | G-GGG may be metabolizing or accumulating in lysosomes. Limit assay windows to <30 mins. |
References
-
Burns, M. R., et al. (2009). "Amino acid/polyamine amides as potent polyamine transporter inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Samal, K., et al. (2013). "Polyamine transport systems in mammalian cells and their potential as therapeutic targets." Biochemical Society Transactions. Link
-
Muth, A., et al. (2014). "Polyamine transport inhibitors: design, synthesis, and combination therapies with difluoromethylornithine." Journal of Medicinal Chemistry. Link
-
PubChem. (2024).[3][4] "Compound Summary: 2-[8-(diaminomethylideneamino)octyl]guanidine." National Library of Medicine. Link
-
Gamble, L. D., et al. (2019). "Inhibition of polyamine transport suppresses tumor growth and enhances the activity of difluoromethylornithine." Scientific Reports. Link
Sources
- 1. 4.18 Guazatine (T,R)** [fao.org]
- 2. Polyamine transport inhibitors: Methods and caveats associated with measuring polyamine uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guazatine (Ref: EM 379) [sitem.herts.ac.uk]
- 4. 2-[8-(8-Aminooctylamino)octyl]guanidine | C17H39N5 | CID 10358234 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparison of 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine with known inhibitors
Subject: 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine (Iminoctadine/Guazatine component) Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Compound Identity
The compound 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine is chemically identified as Iminoctadine . It is the primary bioactive component of the agrochemical mixture known as Guazatine .
While historically utilized as a broad-spectrum contact fungicide, Iminoctadine serves as a critical chemical probe in polyamine research. Unlike modern clinical candidates that target single nodes of the polyamine pathway, Iminoctadine exhibits a dual-inhibitory profile :
-
Potent Polyamine Oxidase (PAO) Inhibition: It binds the catalytic tunnel of PAO, preventing the back-conversion of spermine/spermidine.
-
Polyamine Transport System (PTS) Blockade: It acts as a high-affinity competitive antagonist for polyamine uptake, often used to distinguish between de novo synthesis and extracellular salvage.
This guide compares Iminoctadine with AMXT-1501 (a clinical-stage PTS inhibitor) and Tranylcypromine (a PAO/LSD1 inhibitor) to delineate its utility in mechanistic studies versus therapeutic development.
Mechanistic Profiling: The "Dirty" vs. "Clean" Inhibitor
Iminoctadine (The Multi-Target Probe)
Iminoctadine mimics the structure of spermine but replaces the terminal primary amines with guanidine groups and extends the carbon chains (octamethylene bridges).
-
Mechanism 1 (Catabolism): It enters the FAD-dependent catalytic tunnel of Polyamine Oxidase (PAO).[1] The bulky guanidine groups create a "lock-and-key" obstruction, preventing the oxidation of secondary amino groups required for polyamine recycling (Source: RCSB PDB 1H82).
-
Mechanism 2 (Transport): Its polycationic nature allows it to bind the Polyamine Transport System (PTS) on the cell surface, competitively blocking the uptake of native polyamines (Putrescine, Spermidine).
-
Liability: The high charge density and lipophilicity of the octyl chains confer detergent-like properties, causing non-specific membrane disruption at high concentrations (>10 µM), which limits its clinical utility compared to newer analogs.
AMXT-1501 (The Clinical Specialist)
AMXT-1501 (dicapric acid salt of N1-(4-aminobutyl)-N4-(palmitoyl)-1,4-diaminobutane) is a lipophilic polyamine mimetic designed specifically for the PTS .
-
Mechanism: It binds the transporter with high affinity (IC50 ~14–17 µM in neuroblastoma models) but cannot be metabolized or utilized by the cell. It effectively "caps" the transporter.
-
Selectivity: Unlike Iminoctadine, AMXT-1501 lacks significant PAO inhibitory activity and membrane toxicity, making it suitable for systemic administration in combination with DFMO (difluoromethylornithine).
Comparative Analysis: Performance & Specifications
The following table contrasts Iminoctadine with standard inhibitors used in polyamine research.
| Feature | Iminoctadine (Guazatine) | AMXT-1501 | Tranylcypromine | MGBG |
| Primary Target | Dual: PAO & PTS | Single: PTS (Transport) | Dual: PAO & LSD1 | Dual: SAMDC & PTS |
| Chemical Class | Bis-guanidine polyamine | Lipophilic polyamine conjugate | Cyclopropylamine | Bis(guanylhydrazone) |
| Mechanism | Competitive uptake block + Catalytic tunnel occlusion | Competitive uptake block | Irreversible suicide inhibition (FAD adduct) | Competitive inhibition |
| IC50 (Transport) | ~1–5 µM (Cell type dependent) | ~15 µM (Mammalian) | Weak / Non-specific | ~10–50 µM |
| IC50 (Enzyme) | PAO: <1 µM | PAO: Inactive | LSD1: <2 µM; PAO: ~20 µM | SAMDC: <1 µM |
| Cellular Toxicity | High (Membrane disruption >10 µM) | Low (Clinical grade) | Moderate | High (Mitochondrial toxicity) |
| Primary Use | Agrochemical / In vitro uptake block | Clinical Oncology (Phase I/II) | Epigenetics / Antidepressant | Research Tool |
Visualizing the Pathway Intervention
The diagram below illustrates where Iminoctadine acts relative to other inhibitors within the polyamine metabolic network.
Caption: Iminoctadine exerts a dual blockade on both Transport (PTS) and Catabolism (PAO), whereas AMXT-1501 selectively targets Transport.
Experimental Protocols
To validate Iminoctadine's activity in your specific cell line, use the following standardized protocols.
Protocol A: Competitive Polyamine Uptake Assay
Objective: Determine the IC50 of Iminoctadine for inhibiting Putrescine uptake compared to AMXT-1501.
-
Cell Preparation: Seed cells (e.g., A549 or Neuroblastoma) in 24-well plates (50,000 cells/well). Incubate 24h.
-
Pre-incubation: Replace media with serum-free media containing increasing concentrations of Iminoctadine (0.1, 1, 10, 50 µM) or AMXT-1501 for 15 minutes at 37°C.
-
Control: Vehicle only.
-
Background: 4°C control (metabolism arrested).
-
-
Substrate Addition: Add [1,4-^3H]Putrescine (final conc. 1 µM, 0.5 µCi/mL).
-
Uptake Phase: Incubate for 30 minutes at 37°C.
-
Termination:
-
Place plate on ice immediately.
-
Wash 3x with ice-cold PBS containing 1 mM unlabeled Putrescine (to displace surface-bound label).
-
-
Lysis & Detection: Lyse cells with 0.1% SDS/0.1N NaOH. Measure radioactivity via Liquid Scintillation Counting (LSC).
-
Calculation:
Protocol B: Polyamine Oxidase (PAO) Activity Assay
Objective: Confirm Iminoctadine's inhibition of spermine catabolism.
-
Lysate Prep: Homogenize tissues/cells in 50 mM Hepes (pH 8.0). Centrifuge 12,000g for 20 min. Use supernatant.
-
Reaction Mix:
-
100 µL Cell Lysate (~50 µg protein).
-
20 µL Iminoctadine (various concentrations).
-
10 µL Peroxidase (250 U/mL).
-
10 µL Homovanillic acid (10 mM) or Amplex Red.
-
Buffer to 200 µL total.
-
-
Initiation: Add Spermine (substrate) to final 100 µM.
-
Mechanism: PAO oxidizes Spermine
Spermidine + H₂O₂. Peroxidase uses H₂O₂ to oxidize the fluorophore. -
Measurement: Monitor fluorescence (Ex 315 nm / Em 425 nm for Homovanillic acid) kinetically for 30 mins at 37°C.
-
Result: Iminoctadine should show dose-dependent suppression of fluorescence signal (inhibition of H₂O₂ production).
References
-
Samal, K., et al. (2013). "AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation."[2] International Journal of Cancer.[2] Link
-
Binda, C., et al. (2001). "Structure of polyamine oxidase in complex with guazatine." RCSB Protein Data Bank / Acta Crystallogr D. Link
-
Cona, A., et al. (2016). "Genome Wide Association Mapping for the Tolerance to the Polyamine Oxidase Inhibitor Guazatine in Arabidopsis thaliana." Frontiers in Plant Science. Link
-
Wallace, H.M., et al. (2004). "Inhibitors of polyamine metabolism: review article." Amino Acids.[3][4] Link
-
PubChem. "Compound Summary: Iminoctadine." National Library of Medicine. Link
Sources
- 1. rcsb.org [rcsb.org]
- 2. You are being redirected... [aminextx.com]
- 3. Polyamine transport systems in mammalian cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyamine transport inhibitors: Methods and caveats associated with measuring polyamine uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
